3,4-Dibromo-Mal-PEG2-Amine
描述
Structure
3D Structure
属性
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBUXFSRLIRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and applications in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to effectively utilize this versatile linker in their drug development pipelines.
Introduction
The precise and stable linkage of molecular entities is paramount in the design of sophisticated biologic drugs. This compound is a linker that offers a unique combination of functionalities to achieve this. It comprises three key components:
-
A 3,4-dibromomaleimide (DBM) group: This moiety is specifically reactive towards thiol groups, particularly the cysteine residues found in proteins. The two bromine atoms act as leaving groups, allowing the DBM to bridge two sulfhydryl groups, such as those formed from the reduction of a disulfide bond in an antibody. This disulfide bridging capability is a significant advantage over traditional maleimide (B117702) linkers.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two ethylene (B1197577) glycol units impart hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the final molecule.[1]
-
A primary amine (-NH2) group: This terminal amine provides a versatile handle for the attachment of a second molecule of interest, such as a cytotoxic payload for an ADC or an E3 ligase ligand for a PROTAC. This reaction is typically achieved through the formation of a stable amide bond.[2]
This combination of features allows for the site-specific, stable, and efficient conjugation of two different molecules, making this compound a valuable asset in modern drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that this linker is often supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling.
| Property | Value | Reference |
| Chemical Formula | C10H14Br2N2O4 | [2] |
| Molecular Weight | 386.04 g/mol | [2] |
| CAS Number | 1807534-86-6 | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |
| Storage | Store at -20°C, protected from light and moisture | [2] |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its sequential and specific reactivity. The process can be conceptually divided into two stages:
Stage 1: Thiol-Reactive Conjugation via Dibromomaleimide
The dibromomaleimide group reacts efficiently with sulfhydryl groups. In the context of antibody conjugation, this typically involves the reduction of interchain disulfide bonds to generate free cysteine residues. The DBM moiety can then react with two of these cysteine thiols to form a stable, covalent bridge. This "disulfide re-bridging" helps to maintain the structural integrity of the antibody. The reaction proceeds under mild physiological conditions (pH 6.5-7.5).[3]
Following the initial conjugation, a key step to ensure the stability of the linkage is the hydrolysis of the resulting dithiomaleimide to a dithiomaleamic acid. This is typically achieved by incubating the conjugate at a slightly basic pH (around 8.5) and effectively "locks" the conjugate, preventing retro-Michael reactions that can lead to drug deconjugation in vivo.[4]
Stage 2: Amine-Reactive Conjugation
The terminal primary amine on the PEG linker provides a nucleophilic site for the attachment of a second molecule. This is commonly a cytotoxic drug or an E3 ligase binder that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid that can be activated in situ. This reaction results in the formation of a stable amide bond.
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). Optimization will be required for specific antibodies and payloads.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or its Boc-protected precursor if the payload is attached first)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload with an amine-reactive functional group (e.g., NHS ester)
-
Reaction buffers: Phosphate-buffered saline (PBS), pH 7.4; Borate (B1201080) buffer, pH 8.5
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical equipment: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC), LC-MS
Protocol for ADC Synthesis
Step 1: Antibody Reduction
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of 2.5 to 5 equivalents of TCEP per antibody is a good starting point for partial interchain disulfide reduction.
-
Incubate the reaction at 37°C for 1-2 hours.
Step 2: Conjugation with this compound-Payload This protocol assumes the payload has already been conjugated to the amine group of the linker. If not, the payload is added in a subsequent step.
-
Dissolve the this compound-payload construct in a suitable organic solvent (e.g., DMSO) at a stock concentration of 10-20 mM.
-
Add the linker-payload solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the linker-payload over the antibody is recommended. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours.
Step 3: Hydrolysis to Maleamic Acid
-
Adjust the pH of the reaction mixture to 8.5 using a borate buffer.
-
Incubate at room temperature for an additional 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[4]
Step 4: Purification of the ADC
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The buffer should be exchanged to a formulation buffer suitable for the ADC (e.g., PBS or a citrate-based buffer).
Step 5: Characterization of the ADC
-
Concentration: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined by UV-Vis spectrophotometry if the drug has a distinct absorbance wavelength from the antibody. HIC is a widely used method to determine the distribution of different drug-loaded species. LC-MS can also be used for accurate DAR determination.
-
Purity and Aggregation: Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
-
In Vitro Cell Viability: Assess the potency of the ADC using a cell-based assay with a relevant cancer cell line.
Quantitative Data Presentation
The following tables provide representative data that can be obtained during the characterization of an ADC synthesized using a dibromomaleimide-based linker.
Table 1: Representative Conjugation and Purification Data
| Parameter | Result |
| Initial Antibody Concentration | 10 mg/mL |
| Final ADC Concentration | 8.5 mg/mL |
| Process Yield | 85% |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Monomer Purity (by SEC) | >98% |
Table 2: In Vitro Stability of a Dibromomaleimide-Linked ADC
| Time Point | % Intact ADC in Human Serum (37°C) |
| 0 hours | 100% |
| 24 hours | >99% |
| 48 hours | >99% |
| 7 days | >99% |
| Data derived from stability studies on similar dibromomaleimide conjugates.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an Antibody-Drug Conjugate using this compound.
References
- 1. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional crosslinker that has garnered significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, offers a versatile platform for the site-specific modification of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
The fundamental structure of this compound consists of a central 3,4-dibromomaleimide ring connected to a primary amine via a two-unit polyethylene glycol linker. This structure provides two distinct reactive sites: the dibromomaleimide group for thiol-reactive conjugation and the terminal amine for coupling with various electrophiles.
The dibromomaleimide group is particularly noteworthy for its ability to react with two free thiols, such as those generated from the reduction of a disulfide bond in a protein. This "disulfide bridging" capability allows for the creation of stable, covalent linkages that maintain the overall structure of the parent biomolecule. The PEG2 linker enhances the aqueous solubility of the molecule and provides spatial separation between the conjugated moieties.
Several variants of this linker are commercially available, including the TFA (trifluoroacetic acid) salt and a Boc (tert-butyloxycarbonyl)-protected amine version. The TFA salt enhances solubility and stability, while the Boc-protected form allows for orthogonal reaction strategies, where the amine is deprotected under acidic conditions to enable subsequent conjugation.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its common derivatives.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄Br₂N₂O₄ |
| Molecular Weight | 386.04 g/mol |
| CAS Number | 1807534-86-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage | -20°C, sealed from moisture |
Table 2: Properties of this compound TFA Salt
| Property | Value |
| Molecular Formula | C₁₂H₁₅Br₂F₃N₂O₆ |
| Molecular Weight | 500.06 g/mol |
| CAS Number | 2296708-07-9 |
| Appearance | White to off-white solid |
| Solubility | ≥ 100 mg/mL in H₂O and DMSO |
| Storage | -20°C, sealed from moisture |
Table 3: Properties of 3,4-Dibromo-Mal-PEG2-Boc-Amine
| Property | Value |
| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ |
| Molecular Weight | 486.15 g/mol |
| CAS Number | 1807537-43-4 |
| Appearance | Solid |
| Storage | -20°C |
Experimental Protocols
Proposed Synthesis of this compound
A likely synthetic pathway involves a two-step process:
-
Formation of the Maleamic Acid Intermediate: Reaction of a mono-Boc-protected PEG2-diamine with dibromomaleic anhydride (B1165640) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) would yield the corresponding maleamic acid intermediate.
-
Cyclization to the Maleimide (B117702): The maleamic acid is then cyclized to the dibromomaleimide by heating in the presence of a dehydrating agent, such as acetic anhydride or by using a carbodiimide (B86325) coupling agent.
-
Deprotection: The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the desired this compound.
General Protocol for Antibody Disulfide Bridging
This protocol outlines a general procedure for conjugating a 3,4-dibromomaleimide-PEG linker to an antibody via disulfide bridging.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound derivative (e.g., TFA salt)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10- to 50-fold molar excess of the reducing agent (TCEP is often preferred as it does not contain a free thiol that can react with the maleimide).
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO or DMF).
-
Add a 5- to 20-fold molar excess of the dibromomaleimide linker to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody conjugate using size-exclusion chromatography to remove excess linker, reducing agent, and quenching reagent.
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, particularly in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the dibromomaleimide moiety allows for the site-specific conjugation of a cytotoxic payload to an antibody by bridging the reduced interchain disulfide bonds. This results in a more homogeneous product with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety. The primary amine of the linker can be used to attach the cytotoxic drug, either directly or through an additional cleavable or non-cleavable linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker in PROTAC synthesis. The amine group can be coupled to a ligand for the target protein, while the dibromomaleimide can be used to attach a ligand for an E3 ligase, often through conjugation to a cysteine residue on the E3 ligase ligand. The PEG linker provides the necessary flexibility and spacing to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathways
The primary signaling pathway associated with the application of this compound in PROTACs is the ubiquitin-proteasome system (UPS) . PROTACs hijack this endogenous cellular machinery to achieve targeted protein degradation.
The Chemistry and Application of Dibromomaleimide in Thiol Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between dibromomaleimide (DBM) and thiols, a cornerstone of modern bioconjugation strategies. This powerful chemistry offers a versatile platform for the site-specific modification of peptides, proteins, antibodies, and other biomolecules, with significant implications for drug development, diagnostics, and fundamental biological research.
Core Reaction Mechanism: A Tale of Two Steps
The reaction of dibromomaleimide with thiols is a nuanced process that proceeds through a rapid substitution followed by an optional, yet often crucial, hydrolysis step for stabilization. This two-stage mechanism provides a high degree of control over the final conjugate's properties.
Step 1: Rapid Thiol Substitution
Unlike traditional maleimides that react with thiols via a Michael addition, dibromomaleimide undergoes a rapid sequential substitution of its two bromine atoms.[1] The bromine atoms act as excellent leaving groups, facilitating a swift and highly selective reaction with thiol nucleophiles, such as the side chain of a cysteine residue.[2] This initial reaction results in the formation of a dithiomaleimide conjugate.[3] The reaction is typically complete within minutes.[2]
The versatility of this reaction allows for two primary modes of conjugation:
-
Single Thiol Modification: A single cysteine can react to displace one bromine atom, leaving the second bromine available for subsequent reaction with another thiol-containing molecule. This enables the sequential introduction of two different functionalities.
-
Disulfide Bridging: Two proximal thiols, often generated from the reduction of a disulfide bond, can react with a single dibromomaleimide molecule to form a stable bridge.[2] This is particularly valuable in antibody-drug conjugate (ADC) development, where it allows for the re-bridging of interchain disulfide bonds, maintaining the antibody's structural integrity.[4][5]
Step 2: Hydrolysis for Enhanced Stability
The initially formed dithiomaleimide conjugate, while formed rapidly, can be susceptible to retro-Michael type reactions in the presence of other thiols, such as glutathione (B108866) in the intracellular environment.[2] To create a more robust and stable linkage, the maleimide (B117702) ring of the dithiomaleimide conjugate can undergo hydrolysis.[2] This ring-opening reaction forms a highly stable dithiomaleamic acid, which "locks" the conjugate and prevents cleavage by thiol exchange.[4]
The rate of this hydrolysis is highly dependent on the pH of the reaction medium and the substituents on the dibromomaleimide.[4] Electron-withdrawing groups on the nitrogen atom of the maleimide can significantly accelerate the rate of hydrolysis.[4]
Quantitative Data Summary
The kinetics of the dibromomaleimide-thiol reaction and the subsequent hydrolysis are critical parameters for designing and optimizing bioconjugation protocols.
Reaction and Hydrolysis Kinetics
| Compound | Condition | Half-life (t½) | Reference |
| Dibromomaleimide (DBM) | pH 8.0 | < 1 minute | [2] |
| Dithiomaleimide-Antibody Conjugate (C-2 linker) | pH 8.5 | 16-19 minutes | [4][6] |
| Dithiomaleimide-Antibody Conjugate (C-6 linker) | pH 8.5 | 48 hours | [4][6] |
Table 1: Hydrolysis Half-lives of Dibromomaleimide and Dithiomaleimide Conjugates.
Reversibility of Dithiomaleimide Linkage
The dithiomaleimide linkage can be cleaved under reducing conditions, a property that can be exploited for controlled release applications.
| Conjugate | Condition | Observation | Reference |
| Dithiomaleimide-Protein Conjugate | Excess 2-mercaptoethanol (B42355) or glutathione | Complete cleavage to regenerate the free thiol | [7] |
| Dithiomaleimide-based FRET probe | 1 mM Glutathione | Cleavage with first-order kinetics | [8] |
Table 2: Reversibility of Dithiomaleimide Conjugates in the Presence of Excess Thiols.
Experimental Protocols
The following protocols provide detailed methodologies for the reduction of disulfide bonds and subsequent conjugation with dibromomaleimide, as cited in the literature.
General Workflow for Disulfide Bridging
Protocol for Disulfide Bridging of Somatostatin (B550006)
This protocol details the re-bridging of the disulfide bond in the peptide hormone somatostatin using dibromomaleimide.[2]
Materials:
-
Lyophilized somatostatin
-
Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (B52724) (ACN) and 2.5% dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Dibromomaleimide (DBM) solution
-
Acetonitrile (ACN) and water with 0.1% formic acid for LC-MS analysis
Procedure:
-
Peptide Preparation and Reduction:
-
Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (152.6 µM).
-
Add 1.1 equivalents of TCEP to the somatostatin solution.
-
Incubate the mixture for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Confirmation of reduction can be performed by LC-MS.
-
-
Conjugation Reaction:
-
To the solution of reduced somatostatin, add 1.1 equivalents of dibromomaleimide.
-
Allow the reaction to proceed for 1 hour at 20°C.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS to confirm the quantitative formation of the bridged conjugate.
-
Protocol for Antibody Conjugation
This protocol outlines a general procedure for the conjugation of a dibromomaleimide derivative to an antibody, such as trastuzumab, by targeting interchain disulfide bonds.[4][9][10]
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
TCEP solution
-
Dibromomaleimide-payload conjugate solution (e.g., DBM-MMAF) in an organic solvent like DMF or DMSO
-
Desalting column for purification
-
Buffers for analysis (e.g., for SDS-PAGE and LC-MS)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of approximately 2 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for approximately 30 minutes at room temperature to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Immediately after reduction, add the dibromomaleimide-payload solution to the reduced antibody. The molar ratio of the DBM conjugate to the antibody may need to be optimized but is typically in the range of 4-8 fold excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Hydrolysis (Optional but Recommended for Stability):
-
Adjust the pH of the reaction mixture to 8.5 to accelerate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.
-
Incubate for an additional hour.
-
-
Purification:
-
Remove excess unconjugated dibromomaleimide-payload and TCEP by passing the reaction mixture through a desalting column.
-
-
Analysis:
-
Characterize the resulting antibody-drug conjugate by methods such as SDS-PAGE to determine the degree of conjugation and LC-MS to confirm the identity and purity of the product.
-
Applications in Drug Development and Research
The unique reactivity of dibromomaleimide has led to its widespread adoption in various areas of drug development and biomedical research.
-
Antibody-Drug Conjugates (ADCs): Dibromomaleimide is extensively used to create homogeneous and stable ADCs by bridging the interchain disulfide bonds of antibodies.[4][5] This site-specific conjugation ensures a well-defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic efficacy.[5]
-
Peptide and Protein Modification: The ability to link two thiol-containing molecules makes DBM an ideal tool for creating complex bioconjugates, such as peptide-drug conjugates and functionalized proteins.[7]
-
Fluorescent Probes: Dibromomaleimide derivatives can be used to develop fluorescent probes for detecting thiols or for tracking the delivery and release of therapeutic agents.[11][12][13]
-
Polymer Chemistry: The reaction of dithiols with dibromomaleimide can be used to synthesize degradable polythioethers, which have potential applications in drug delivery and materials science.[1]
Conclusion
The reaction of dibromomaleimide with thiols provides a robust and versatile methodology for the precise chemical modification of biomolecules. Its rapid kinetics, high selectivity for thiols, and the ability to form stable, bridged structures have established it as a critical tool for researchers, scientists, and drug development professionals. A thorough understanding of its two-step reaction mechanism, including the crucial role of hydrolysis in conferring stability, is paramount for the successful design and implementation of novel bioconjugates with enhanced therapeutic and diagnostic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. broadpharm.com [broadpharm.com]
- 11. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation, the selection of a chemical linker to connect therapeutic or imaging moieties to biomolecules is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the function and application of the short, discrete PEG2 spacer, a linker comprising two ethylene (B1197577) glycol units. We will delve into its core physicochemical properties, its impact on the performance of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and provide detailed experimental protocols for its use in common bioconjugation strategies.
Introduction: The Significance of Spacers in Bioconjugation
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, has revolutionized therapeutics, diagnostics, and fundamental biological research.[1] The linker, far from being a simple bridge, plays a crucial role in the overall performance of the bioconjugate. It can influence solubility, stability, pharmacokinetics, and the ability of the conjugated molecules to interact with their respective targets.[2][3] Polyethylene glycol (PEG) linkers are synthetic, flexible, and hydrophilic spacers composed of repeating ethylene oxide units.[1] Their use, known as PEGylation, is a well-established strategy to improve the biopharmaceutical properties of proteins, peptides, and small molecules.[4]
This guide focuses specifically on the PEG2 spacer , a discrete and short linker that offers a unique set of advantages in bioconjugation design.
Core Functions and Advantages of the PEG2 Spacer
The PEG2 spacer, despite its relatively small size, imparts several beneficial properties to bioconjugates:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG2 spacer can significantly improve the overall water solubility of the bioconjugate, preventing aggregation and facilitating formulation and handling.[3]
-
Reduced Steric Hindrance: The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[]
-
Improved Pharmacokinetics: By increasing hydrophilicity and providing a degree of shielding, the PEG2 spacer can contribute to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.[6]
-
Precise and Defined Length: As a discrete PEG (dPEG®) linker, the PEG2 spacer has a precise molecular weight and length, unlike polydisperse PEGs. This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[7]
Quantitative Data: The Impact of PEG2 Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and shielding, shorter spacers like PEG2 can be advantageous in specific contexts. The following table summarizes quantitative data comparing the PEG2 spacer to other PEG lengths in various bioconjugate systems.
| Application/Molecule | Spacer Length | Observation |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 spacer.[8] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 spacer.[8] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | The resulting conjugate exhibited a logD value of -2.27 ± 0.07.[8] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo in comparison to other PEG lengths.[9] |
| Bombesin-based radiolabeled antagonists | PEG2 | The logD value was -1.95, and the serum stability half-life (T1/2) was 246 ± 4 minutes.[6] |
| Bombesin-based radiolabeled antagonists | PEG6 | The serum stability half-life (T1/2) increased to 584 ± 20 minutes.[6] |
| Bombesin-based radiolabeled antagonists | PEG12 | The logD value was -2.22, indicating increased hydrophilicity with longer spacer length.[6] |
Visualization of PEG2 Spacer Function and Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental benefits of the PEG2 spacer and a typical workflow for its application in the synthesis of an antibody-drug conjugate.
Caption: Core properties of the PEG2 spacer and their functional and therapeutic outcomes in bioconjugation.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional PEG2 linker.
Experimental Protocols
This section provides detailed methodologies for the conjugation of a payload to an antibody using a heterobifunctional PEG2 linker, specifically an NHS-PEG2-Maleimide linker. This type of linker allows for a two-step conjugation process, first reacting the NHS ester with amines on the payload (or antibody) and then reacting the maleimide (B117702) with thiols on the antibody (or payload).
Protocol 1: Two-Step Conjugation of a Payload to an Antibody via Thiol-Maleimide Chemistry
This protocol describes the reduction of antibody disulfide bonds to generate free thiols, followed by conjugation with a maleimide-activated payload-PEG2 linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-PEG2-Maleimide linker
-
Payload with a primary amine group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching solution: N-ethylmaleimide (NEM) or L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC) column
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
Step 1: Preparation of Payload-PEG2-Maleimide
-
Dissolve the amine-containing payload and a 1.5-fold molar excess of NHS-PEG2-Maleimide in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the Payload-PEG2-Maleimide conjugate using reverse-phase HPLC.
Step 2: Antibody Reduction
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in degassed PBS buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The exact time and TCEP concentration should be optimized to achieve the desired degree of reduction.
-
Remove excess TCEP using a desalting column or spin filtration, exchanging the buffer with degassed PBS.
Step 3: Conjugation Reaction
-
Immediately after purification, add the purified Payload-PEG2-Maleimide (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid antibody denaturation.
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
Step 4: Quenching and Purification
-
Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine over the initial amount of Payload-PEG2-Maleimide to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload-linker and other small molecules.
Step 5: Characterization
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
Applications in Advanced Bioconjugates
Antibody-Drug Conjugates (ADCs)
As highlighted in the quantitative data, the use of a PEG2 spacer in ADCs can be advantageous for achieving a higher DAR while minimizing aggregation compared to longer PEG chains.[8] The hydrophilicity of the PEG2 spacer helps to counterbalance the hydrophobicity of the cytotoxic payload, improving the overall physicochemical properties of the ADC.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the formation of a stable and productive ternary complex.[2] Short, flexible linkers like PEG2 are often employed in PROTAC design to provide sufficient flexibility for the two proteins to interact effectively without introducing excessive hydrophilicity that could hinder cell permeability.[]
Conclusion
The PEG2 spacer, while being one of the shortest PEG linkers, offers a powerful and versatile tool for the design and synthesis of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and provide a defined and flexible linkage makes it a valuable component in the development of ADCs, PROTACs, and other targeted therapies and diagnostic agents. The choice of spacer length is a critical optimization parameter, and the data and protocols presented in this guide provide a solid foundation for researchers to rationally incorporate the PEG2 spacer into their bioconjugation strategies to develop more effective and safer therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: Reactivity, Selectivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG2-Amine, a heterobifunctional linker playing a pivotal role in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document delves into the core aspects of its reactivity, selectivity, and practical application, offering detailed experimental protocols and visual workflows to support researchers in the field.
Core Concepts: Understanding this compound
This compound is a specialized chemical linker designed for the precise covalent modification of biomolecules. Its structure comprises three key functional components:
-
A 3,4-Dibromomaleimide Moiety: This electrophilic group is highly reactive towards thiol (sulfhydryl) groups, particularly those found in cysteine residues of proteins. The two bromine atoms act as leaving groups, enabling the maleimide (B117702) to react with two thiols, thereby offering a unique capacity for cross-linking or "bridging" disulfide bonds.
-
A Polyethylene Glycol (PEG) Spacer (PEG2): The short diethylene glycol spacer is a hydrophilic motif that enhances the water solubility of the linker and the resulting bioconjugate. This property is crucial for maintaining the stability and bioavailability of modified proteins in aqueous environments.
-
A Primary Amine (-NH2) Group: This nucleophilic group provides a secondary point of conjugation. It can be used to attach other molecules of interest, such as cytotoxic drugs, imaging agents, or ligands for E3 ubiquitin ligases, typically after the initial reaction of the dibromomaleimide with a protein. The amine group can react with various electrophiles, including carboxylic acids and activated esters.
The trifunctional nature of this linker allows for a modular and strategic approach to constructing complex bioconjugates with well-defined stoichiometry and stability.
Reactivity and Selectivity of the Dibromomaleimide Moiety
The dibromomaleimide group is the cornerstone of this linker's utility, offering distinct advantages over traditional maleimides in bioconjugation.
Reaction with Thiols: A Dual Reactivity Profile
The primary reaction of the dibromomaleimide moiety is with thiol groups. Unlike conventional maleimides that undergo a Michael addition with a single thiol, dibromomaleimides can react with two thiol molecules in a sequential substitution reaction.[1] This dual reactivity is particularly advantageous for re-bridging reduced disulfide bonds in proteins, such as the interchain disulfides in antibodies.[2] This re-bridging helps to maintain the native structure and stability of the protein.[3]
The reaction proceeds rapidly, often reaching completion in under 20 minutes.[4] The reactivity of dihalomaleimides with thiols follows the order: diiodomaleimide > dibromomaleimide > dichloromaleimide, which is consistent with the leaving group ability of the halide.[4]
Selectivity for Cysteine Residues
At a pH range of 6.5 to 7.5, the maleimide group exhibits high chemoselectivity for thiol groups over other nucleophilic amino acid side chains, such as the amine groups in lysine (B10760008).[5] This selectivity is crucial for site-specific modification of proteins at cysteine residues. Above pH 8.5, the reactivity with primary amines can become more competitive.[6] In the context of dibromomaleimides, the reaction with cysteine residues has been shown to be highly selective, even in the presence of numerous lysine residues.[5]
Stability of the Conjugate
A key advantage of dibromomaleimide-based conjugates is their enhanced stability. The initial dithiomaleimide adduct can undergo hydrolysis under mildly basic conditions to form a highly stable dithiomaleamic acid.[7] This hydrolyzed form is resistant to retro-Michael reactions, a common issue with traditional maleimide-thiol conjugates that can lead to deconjugation in the presence of endogenous thiols like glutathione.[7][8]
Quantitative Data on Dibromomaleimide Reactivity
| Parameter | Value/Observation | Conditions | Reference |
| Reaction Time for Disulfide Bridging | < 15-20 minutes | Stoichiometric reagents, buffered aqueous solution | [3][4] |
| Optimal pH for Thiol Reactivity | 6.2 - 8.5 | Aqueous buffer | [3][5][9] |
| Reactivity Order of Dihalomaleimides | Diiodomaleimide > Dibromomaleimide > Dichloromaleimide | Comparison with thiols | [4] |
| Conjugation Efficiency | Near-quantitative | With stoichiometric reagents | [4] |
| Selectivity | Highly selective for thiols over amines at near-neutral pH | Grb2 SH2 domain with 8 lysines and 1 cysteine | [5] |
| Stability of Hydrolyzed Adduct | Highly stable, resistant to retro-Michael reaction | Mildly basic conditions for hydrolysis | [7][10] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in the preparation of an antibody-drug conjugate (ADC) and a PROTAC.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Bridging
This protocol describes the conjugation of a payload to an antibody, such as Trastuzumab, by re-bridging the interchain disulfide bonds.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS or borate (B1201080) buffer)
-
This compound
-
Payload with an amine-reactive group (e.g., NHS ester)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Borate Buffer Saline (BBS), pH 8.5
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
Ultrafiltration units (e.g., 10 kDa MWCO)
Procedure:
Step 1: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in BBS, pH 8.5.
-
Add a 3 to 8-fold molar excess of TCEP to the antibody solution.[9][11]
-
Incubate the reaction mixture at 37°C for 1 to 1.5 hours to reduce the interchain disulfide bonds.[11]
Step 2: Conjugation with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMF).
-
Add a 5 to 15-fold molar excess of the this compound solution to the reduced antibody solution.[2][11]
-
Incubate the reaction at 22°C for 1 hour with gentle mixing.[11]
-
Remove excess unconjugated linker and TCEP using an ultrafiltration unit or a desalting column, exchanging the buffer to PBS, pH 7.4.
Step 3: Payload Attachment
-
Prepare a stock solution of the amine-reactive payload (e.g., 10 mM in anhydrous DMSO).
-
Add a 5 to 10-fold molar excess of the payload solution to the antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
Step 4: Purification and Characterization
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.[12]
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.[12]
Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by first reacting this compound with a warhead and then with an E3 ligase ligand.
Materials:
-
Warhead (POI binder) with a thiol group
-
E3 ligase ligand with a primary amine
-
This compound
-
Anhydrous DMF or DMSO
-
Suitable buffers (e.g., phosphate buffer, pH 7.0 for thiol reaction; organic base like DIPEA for amine reaction)
-
HPLC for purification
Procedure:
Step 1: Reaction with Thiol-containing Warhead
-
Dissolve the thiol-containing warhead and a slight molar excess of this compound in DMF.
-
Add a suitable base if necessary to deprotonate the thiol (e.g., DIPEA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate product (Warhead-linker) by preparative HPLC.
Step 2: Reaction with Amine-containing E3 Ligase Ligand
-
The this compound linker has two bromine atoms. Assuming one has reacted with the warhead's thiol, the second bromine can be displaced by another thiol or the primary amine on the PEG linker can be used for the next conjugation. For this protocol, we will utilize the primary amine.
-
Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent (e.g., HATU, HOBt) in an anhydrous solvent like DMF.
-
Add the purified Warhead-linker intermediate to the activated E3 ligase ligand solution.
-
Add a non-nucleophilic base such as DIPEA to facilitate the amide bond formation.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Step 3: Characterization
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to the application of this compound.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Advent of Next-Generation Maleimide Crosslinkers: A Technical Guide to Enhanced Bioconjugation
For decades, the maleimide-thiol reaction has been a cornerstone of bioconjugation, prized by researchers for its high selectivity and efficiency in creating stable thioether bonds. However, limitations such as the reversibility of this linkage and the potential for hydrolysis have spurred the development of next-generation maleimide (B117702) (NGM) crosslinkers. These advanced reagents offer enhanced stability and versatility, paving the way for more robust and effective antibody-drug conjugates (ADCs), protein-protein conjugates, and other modified biomolecules.
This in-depth technical guide provides a comprehensive overview of next-generation maleimide crosslinkers for researchers, scientists, and drug development professionals. We will delve into the core chemistry, compare the performance of different maleimide derivatives, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of this cutting-edge technology.
Overcoming the Stability Hurdle of Traditional Maleimides
Traditional maleimide crosslinkers, while effective, are susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in vivo.[1][2] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation.[3] These stability issues can compromise the efficacy and safety of bioconjugates, especially in therapeutic applications like ADCs where premature drug release can lead to off-target toxicity.[2][4]
Next-generation maleimides have been engineered to address these challenges, primarily through the use of dihalo-substituted maleimides, such as dibromomaleimides (DBMs) and diiodomaleimides (DIMs).[5][6] These molecules can react with two thiol groups, typically from a reduced disulfide bond in a protein, to form a stable, re-bridged linkage.[7][8] This disulfide re-bridging not only provides a more stable connection but also helps to maintain the native structure of the protein.[]
Quantitative Comparison of Maleimide Crosslinkers
The selection of a crosslinker is critical and depends on the specific application. The following tables summarize the key characteristics and performance metrics of traditional versus next-generation maleimide crosslinkers based on available data.
| Crosslinker Type | Reactive Group | Key Features | Limitations |
| Traditional Maleimide | Maleimide | Highly selective for thiols at pH 6.5-7.5.[10] | Susceptible to retro-Michael reaction (reversibility) and hydrolysis.[1][3] |
| Dibromomaleimide (DBM) | Dibromomaleimide | Enables disulfide re-bridging, forming stable conjugates.[11] Can be designed for accelerated post-conjugation hydrolysis to "lock" the conjugate as a stable maleamic acid.[11] | Can exhibit cross-reactivity with reducing agents like TCEP.[6] |
| Diiodomaleimide (DIM) | Diiodomaleimide | Offers a good balance of rapid bioconjugation and reduced hydrolysis compared to DBMs.[5][6] Increased hydrolytic stability.[5] | |
| Dithiomaleimide (DTM) | Dithiomaleimide | Attenuated reactivity, making them suitable for in situ disulfide reduction and bridging.[6] | |
| Aryloxymaleimides | Aryloxymaleimide | Attenuated reactivity, enabling new methods for protein modification at disulfide bonds.[12] |
| Performance Metric | Dibromomaleimide (DBM) | Diiodomaleimide (DIM) | Reference |
| Reactivity with Thiols | High | Higher than DBM | [13] |
| Hydrolysis Half-life (of N-methyl derivative) | 17.9 minutes | Longer than DBM | [3][5] |
| Conjugation Time | Rapid (conjugation step < 1 min) | Rapid | [14] |
| Post-conjugation Stabilization | Hydrolysis to stable maleamic acid (can be accelerated to ~1 hour) | Hydrolysis to stable maleamic acid | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving next-generation maleimide crosslinkers.
Protocol 1: General Procedure for Antibody Disulfide Bridging with Dibromomaleimide (DBM)
This protocol describes the site-selective modification of an antibody by reducing its interchain disulfide bonds and subsequently re-bridging them with a DBM-based crosslinker.
Materials:
-
IgG1 antibody
-
Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5[7]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)
-
DBM-payload conjugate solution in anhydrous DMF
-
Vivaspin® centrifugal concentrators (10 kDa MWCO)
-
Centrifuge
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 22.9 µM in BBS buffer.
-
Reduction of Disulfide Bonds: Add a 6-fold molar excess of TCEP to the antibody solution. Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[1]
-
Conjugation: Add a 5-fold molar excess of the DBM-payload conjugate (dissolved in DMF to a final concentration of 10% v/v) to the reduced antibody solution. Incubate for 1 hour at room temperature.[1]
-
Hydrolysis (Locking): Retain the conjugate in the BBS buffer (pH 8.5) at 25°C for 2 hours to ensure complete hydrolysis of the maleimide ring to the stable maleamic acid form.[11][14]
-
Purification: Remove excess reagents and purify the resulting antibody-drug conjugate using ultrafiltration with a 10 kDa MWCO centrifugal concentrator.[1]
-
Analysis: Analyze the conjugate using SDS-PAGE and LC-MS to determine the drug-to-antibody ratio (DAR) and homogeneity.[1][7]
Protocol 2: In Situ Disulfide Reduction and Bridging with Dithiomaleimide (DTM)
This protocol is designed for the simultaneous reduction and bridging of disulfide bonds, which can minimize side reactions such as disulfide scrambling.[6]
Materials:
-
Peptide or protein with a disulfide bond (e.g., Somatostatin)
-
Phosphate (B84403) buffer (50 mM sodium phosphate, pH 7.4)
-
Dithiomaleimide (DTM) crosslinker
-
TCEP HCl
Methodology:
-
Reaction Setup: Dissolve the peptide/protein in the phosphate buffer.
-
In Situ Reaction: Add a 5-fold molar excess of the DTM crosslinker to the peptide/protein solution.
-
Initiation of Reduction: Add a 3 to 5-fold molar excess of TCEP to the mixture.[15]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The bridging reaction is typically complete within 20 minutes.[15]
-
Purification: Purify the bridged product using appropriate chromatographic techniques (e.g., HPLC).
Visualizing the Processes: Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in next-generation maleimide conjugation.
Conclusion
Next-generation maleimide crosslinkers, particularly dihalomaleimides, represent a significant advancement in bioconjugation technology. By enabling the stable re-bridging of disulfide bonds, these reagents facilitate the creation of more homogeneous and robust bioconjugates. This is especially critical in the development of antibody-drug conjugates, where conjugate stability directly impacts therapeutic efficacy and safety. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge to effectively implement these powerful tools in their own work, driving forward innovation in drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 7. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 12. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Photochemically re-bridging disulfide bonds and the discovery of a thiomaleimide mediated photodecarboxylation of C-terminal cysteines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 3,4-Dibromo-Mal-PEG2-Amine in Covalent PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. Within this field, the development of covalent PROTACs has emerged as a promising strategy to target proteins with shallow binding pockets or to achieve prolonged target engagement. A key enabling tool in the synthesis of these covalent degraders is the bifunctional linker, which bridges the target-binding ligand and the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the role and application of 3,4-Dibromo-Mal-PEG2-Amine , a specialized linker designed for the construction of covalent PROTACs.
Core Concepts: The Functionality of this compound
This compound is a heterobifunctional linker featuring three key components: a dibromomaleimide group, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. Each of these components plays a crucial role in the synthesis and function of the resulting PROTAC.
-
Dibromomaleimide as a Covalent Warhead: The dibromomaleimide moiety is an electrophilic group that can react with nucleophilic residues on a protein. It exhibits a strong reactivity towards the thiol group of cysteine residues, forming a stable covalent bond. This "warhead" functionality allows the PROTAC to permanently attach to its target protein, a particularly advantageous feature for proteins that are difficult to target with non-covalent binders. The presence of two bromine atoms offers the potential for cross-linking or dual reactivity, although single substitution is common in PROTAC design.
-
PEG2 Spacer for Optimized Properties: The short di-ethylene glycol (PEG2) spacer provides several benefits. It imparts hydrophilicity to the PROTAC molecule, which can improve solubility and reduce non-specific binding. The defined length and flexibility of the PEG chain are critical for orienting the target protein and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.
-
Primary Amine for E3 Ligase Ligand Conjugation: The terminal primary amine serves as a versatile chemical handle for attaching a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This is typically achieved through standard amide bond formation with a carboxylic acid on the E3 ligase ligand, or via other amine-reactive chemistries.
PROTAC Synthesis Workflow using this compound
The synthesis of a covalent PROTAC using this compound generally follows a convergent approach. First, the E3 ligase ligand is functionalized with a reactive group, often a carboxylic acid. In a separate step, the warhead targeting the protein of interest is prepared. The key conjugation step involves the reaction of the primary amine of the linker with the activated E3 ligase ligand, followed by the reaction of the dibromomaleimide with a cysteine residue on the target protein.
Caption: A generalized workflow for the synthesis of a covalent PROTAC.
Mechanism of Action of a Covalent PROTAC
Once synthesized, a covalent PROTAC executes its function through a series of orchestrated steps within the cell, leading to the degradation of the target protein.
Caption: The catalytic cycle of targeted protein degradation by a covalent PROTAC.
Quantitative Data and Experimental Protocols
However, based on studies of similar covalent PROTACs, the following tables and protocols represent the types of data and methodologies that would be employed to characterize a PROTAC synthesized with this linker.
Table 1: Hypothetical Degradation Profile of a Covalent PROTAC
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HEK293 | 24 hours |
| Dmax | >90% | HEK293 | 24 hours |
| Target Occupancy | >95% at 1 µM | HEK293 | 4 hours |
Table 2: Hypothetical Selectivity Profile
| Protein | % Degradation at 1 µM |
| Target Protein | >90% |
| Off-Target Kinase 1 | <10% |
| Off-Target Kinase 2 | <5% |
Experimental Protocols
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
-
Materials: E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH, 1 eq.), this compound (1.1 eq.), HATU (1.2 eq.), DIPEA (3 eq.), Anhydrous DMF.
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
-
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Signaling Pathway Context
The specific signaling pathway impacted by a PROTAC is entirely dependent on its target protein. For instance, if a PROTAC were designed to target a kinase involved in a cancer-related pathway, its successful degradation would lead to the downregulation of that pathway.
Caption: Inhibition of a signaling pathway by PROTAC-mediated degradation of a key kinase.
Conclusion
This compound represents a valuable tool for the synthesis of covalent PROTACs, offering a strategic approach to target proteins via cysteine residues. Its well-defined structure, combining a reactive warhead, a beneficial PEG spacer, and a versatile conjugation handle, makes it an attractive linker for researchers in targeted protein degradation. While specific, published examples detailing its use are currently sparse, the principles of its application are well-grounded in the established chemistry of bioconjugation and PROTAC design. The continued exploration of covalent modalities in protein degradation will likely see the increased application and reporting of such specialized linkers, further expanding the arsenal (B13267) of tools available to drug discovery scientists.
An In-depth Technical Guide to Thiol-Reactive Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive linkers, essential tools for the precise modification of proteins. Thiol-reactive linkers are widely used in basic research and are critical components in the development of cutting-edge therapeutics such as antibody-drug conjugates (ADCs). By targeting the sulfhydryl group of cysteine residues, these linkers enable the site-specific attachment of a variety of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and potent cytotoxic drugs. This document will delve into the chemistry, reactivity, and stability of the most common classes of thiol-reactive linkers, offering detailed experimental protocols and comparative data to inform the design and execution of protein modification strategies.
The Chemistry of Thiol-Reactive Linkers
The unique reactivity of the thiol group (–SH) on cysteine residues makes it an ideal target for specific protein modification. Cysteine is a relatively low-abundance amino acid, allowing for more controlled and site-specific conjugation compared to reactions targeting more abundant residues like lysine.[1] The most prominent thiol-reactive linkers fall into four major classes: maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. Each class possesses a distinct mechanism of action, leading to differences in reaction kinetics, stability of the resulting conjugate, and potential for off-target reactions.
Maleimides
Maleimides are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols under mild conditions.[2][] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide (B117702) ring, forming a stable thioether bond.[4]
Figure 1: Reaction mechanism of a maleimide with a protein thiol.
The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic, and competing reactions with amines are minimized.[5] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[4][6] Hydrolysis of the succinimide (B58015) ring can mitigate this instability.[][7][8]
Haloacetyls (Iodoacetamides and Bromoacetamides)
Haloacetyls, primarily iodoacetamides and bromoacetamides, react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[9] This reaction is also typically performed at a neutral to slightly alkaline pH (7.0-8.5).
Figure 2: Reaction mechanism of a haloacetyl with a protein thiol.
While the thioether bond formed is generally more stable than the maleimide-thiol adduct, haloacetyls can exhibit lower specificity, with the potential for side reactions with other amino acid residues like histidine and methionine, especially at higher pH.[9]
Pyridyl Disulfides
Pyridyl disulfide linkers react with thiols through a thiol-disulfide exchange mechanism. This reaction forms a new disulfide bond between the linker and the protein's cysteine residue, releasing pyridine-2-thione.[10][11] The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]
Figure 3: Thiol-disulfide exchange reaction with a pyridyl disulfide linker.
A key feature of the resulting disulfide bond is its susceptibility to cleavage by reducing agents. This property is particularly advantageous for drug delivery applications, as the reducing environment within a cell can trigger the release of a conjugated payload.[11]
Vinyl Sulfones
Vinyl sulfones react with thiols via a Michael addition, similar to maleimides, forming a stable thioether bond.[13] The reaction is generally selective for thiols under physiological conditions. Vinyl sulfone-based linkers are reported to form highly stable adducts, resistant to hydrolysis and thiol exchange, making them an attractive alternative to maleimides for applications requiring high stability.[4][14]
Figure 4: Reaction mechanism of a vinyl sulfone with a protein thiol.
Quantitative Comparison of Thiol-Reactive Linkers
The choice of a thiol-reactive linker is often dictated by the desired balance between reaction efficiency and the stability of the final conjugate. The following tables summarize key quantitative data for the most common thiol-reactive linkers.
Table 1: Reactivity of Thiol-Reactive Linkers with Cysteine
| Linker Class | Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction pH |
| Maleimides | Maleimide | ~10² - 10⁴ | 6.5 - 7.5 |
| Iodoacetamides | Iodoacetamide (B48618) | ~10¹ - 10² | 7.0 - 8.5 |
| Vinyl Sulfones | Vinyl Sulfone | ~10¹ - 10² | ~7.4 |
| Pyridyl Disulfides | Pyridyl Disulfide | Variable (exchange reaction) | ~7.0 |
| Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.[15] |
Table 2: Stability of Thiol-Linker Adducts
| Linker Class | Adduct | Stability Characteristics | Factors Affecting Stability |
| Maleimides | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange.[6] | Presence of other thiols, pH. Ring hydrolysis increases stability.[][7] |
| Haloacetyls | Thioether | Generally stable. | Less prone to reversal compared to maleimides. |
| Pyridyl Disulfides | Disulfide | Cleavable by reducing agents (e.g., DTT, TCEP, intracellular glutathione). | Reducing environment. |
| Vinyl Sulfones | Thioether | Highly stable, resistant to hydrolysis and thiol exchange.[14] | Generally considered very stable. |
Experimental Protocols
The following are generalized protocols for protein modification using common thiol-reactive linkers. It is crucial to optimize these protocols for each specific protein and linker pair.
General Considerations
-
Buffer Selection: Use buffers with a pH appropriate for the chosen linker (typically pH 6.5-8.5). Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) unless they are part of a reduction step and are subsequently removed.[5] Common buffers include phosphate-buffered saline (PBS), HEPES, and Tris.
-
Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is effective and does not need to be removed before reaction with maleimides or haloacetyls. Dithiothreitol (DTT) can also be used but must be removed (e.g., by dialysis or desalting column) prior to conjugation.
-
Degassing Buffers: To prevent re-oxidation of free thiols, it is advisable to degas all buffers by applying a vacuum or sparging with an inert gas like nitrogen or argon.[5]
-
Linker-to-Protein Ratio: The molar ratio of linker to protein will influence the degree of labeling. A 10-20 fold molar excess of the linker is a common starting point, but this should be optimized.[5]
-
Reaction Conditions: Reactions are typically carried out at room temperature for a few hours or at 4°C overnight. Protect light-sensitive linkers and conjugates from light.
Protocol for Protein Modification with a Maleimide Linker
-
Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the maleimide linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with the excess maleimide.
-
Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Protocol for Protein Modification with an Iodoacetamide Linker
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0) at a concentration of 0.2-1 mg/mL.[9][16]
-
(Optional) Reduce Disulfide Bonds: Add TCEP to a final concentration of 5-10 mM and incubate at 55°C for 1 hour.[9]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the iodoacetamide linker in the reaction buffer or an organic solvent to a high concentration (e.g., 375 mM).[9] Protect the solution from light.[9]
-
Conjugation Reaction: Add the iodoacetamide stock solution to the protein solution to achieve the desired final concentration (e.g., a slight molar excess over thiols) and incubate at room temperature for 30-60 minutes in the dark.[9][16]
-
Quenching (Optional): Add DTT to quench any unreacted iodoacetamide.
-
Purification: Purify the conjugate using standard methods such as dialysis or gel filtration.
Protocol for Protein Modification with a Pyridyl Disulfide Linker
-
Prepare Protein Solution: Dissolve the protein in a buffer at pH 7-8 (e.g., PBS).
-
(Optional) Reduce Disulfide Bonds: Reduce any disulfide bonds as described previously and ensure the reducing agent is removed.
-
Prepare Linker Stock Solution: Dissolve the pyridyl disulfide linker in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add the linker solution to the protein solution. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Purification: Remove excess linker and byproducts by gel filtration or dialysis.
Protocol for Protein Modification with a Vinyl Sulfone Linker
-
Prepare Protein Solution: Dissolve the protein in a buffer at a pH of approximately 7.4.
-
(Optional) Reduce Disulfide Bonds: Reduce disulfide bonds as necessary and remove the reducing agent.
-
Prepare Linker Stock Solution: Dissolve the vinyl sulfone linker in an appropriate solvent.
-
Conjugation Reaction: Add the vinyl sulfone linker to the protein solution.
-
Incubation: Incubate the reaction, typically at room temperature. Reaction times may vary depending on the specific linker and protein.
-
Purification: Purify the conjugate using standard protein purification techniques.
Experimental Workflows and Characterization
A typical workflow for protein modification and characterization involves several key steps, from initial protein preparation to final analysis of the conjugate.
Figure 5: General experimental workflow for protein modification and characterization.
Characterization of the final conjugate is crucial to ensure the desired modification has been achieved and that the protein's integrity and function are maintained. Key characterization techniques include:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and payload and to determine the drug-to-antibody ratio (DAR) in ADCs.[17]
-
Hydrophobic Interaction Chromatography (HIC): Often used to determine the DAR distribution in ADC preparations.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and to detect any aggregation.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if a chromophoric linker or payload is used, the degree of labeling.
-
Functional Assays: To ensure that the modification has not adversely affected the protein's biological activity, such as antigen binding for an antibody or enzymatic activity.
A critical aspect of developing ADCs is assessing their stability, particularly in plasma. In vitro plasma stability assays are performed to measure the rate of drug deconjugation over time.[18][19]
Figure 6: Workflow for assessing ADC stability in plasma.
Signaling Pathways and the Role of Cysteine Modification
The modification of cysteine residues is not only a tool for in vitro protein engineering but also a fundamental mechanism of cellular regulation. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can act as signaling molecules by reversibly oxidizing specific cysteine residues in proteins, thereby modulating their function.[20][21] This redox regulation is a key aspect of many signaling pathways.
A prominent example is the epidermal growth factor receptor (EGFR) signaling pathway. Upon stimulation by EGF, NADPH oxidases are activated, leading to the local production of H₂O₂.[2][20][21] This H₂O₂ can then oxidize a critical cysteine residue (Cys797) in the active site of EGFR, as well as cysteine residues in downstream signaling proteins like protein tyrosine phosphatases (PTPs), which are negative regulators of the pathway.[2][20][21][22] The oxidation of these cysteines can alter the activity of these proteins and thereby fine-tune the signaling cascade.
Figure 7: Redox regulation of the EGFR signaling pathway by cysteine oxidation.
Conclusion
Thiol-reactive linkers are indispensable reagents for the targeted modification of proteins. A thorough understanding of their reaction mechanisms, kinetics, and stability is paramount for the successful design and execution of protein conjugation strategies. Maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones each offer a unique set of properties, and the optimal choice depends on the specific application, whether it be for basic research, diagnostics, or the development of novel therapeutics like antibody-drug conjugates. As the field of bioconjugation continues to advance, the development of new linkers with improved stability and more controlled release mechanisms will further expand the utility of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical properties of 3,4-Dibromo-Mal-PEG2-Amine, a bifunctional linker increasingly employed in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). A comprehensive understanding of its water solubility and hydrophilicity is paramount for the successful design and formulation of drug candidates. This document provides a summary of available data, detailed experimental protocols for characterization, and a conceptual framework for its application.
Core Concepts: The Role of PEG in Solubility
Polyethylene glycol (PEG) linkers are integral to modern drug design, primarily for their ability to impart favorable pharmacokinetic and physicochemical properties. The repeating ethylene (B1197577) glycol units in the PEG chain are hydrophilic, capable of forming hydrogen bonds with water molecules. This interaction creates a protective hydration shell around the molecule, which can significantly enhance the aqueous solubility of otherwise hydrophobic drug payloads.[1] For complex constructs like PROTACs and Antibody-Drug Conjugates (ADCs), maintaining solubility is crucial to prevent aggregation and ensure effective delivery to the target site.[1][2] The incorporation of a PEG2 linker in this compound is a deliberate design choice to leverage these hydrophilic properties.[3]
Water Solubility of this compound
| Compound Form | Solvent | Solubility | Molar Concentration (approx.) |
| This compound TFA salt | Water | ≥ 100 mg/mL | ≥ 199.98 mM |
| This compound TFA salt | DMSO | 100 mg/mL | 199.98 mM |
Data sourced from publicly available supplier information.
The high water solubility of the TFA salt is advantageous for preparing stock solutions and for its use in aqueous buffers common in biological assays.
Hydrophilicity Profile
The hydrophilicity of a linker is a critical determinant of the overall properties of the resulting conjugate. The PEG2 moiety in this compound renders it a hydrophilic linker.[3][5] This characteristic is essential for improving the solubility and pharmacokinetic profile of the molecules it connects. While a specific partition coefficient (LogP) for this linker is not widely published, PEGylated molecules generally exhibit lower LogP values compared to their non-PEGylated counterparts, indicating a preference for aqueous environments.
Experimental Protocols
The following are detailed, standardized methodologies for the experimental determination of water solubility and hydrophilicity, adaptable for this compound.
Protocol 1: Thermodynamic Water Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
1. Objective: To determine the saturated solubility of this compound in water.
2. Materials:
-
This compound (free amine or TFA salt)
-
Deionized water (Milli-Q or equivalent)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
3. Procedure:
- Add an excess amount of the compound to a vial.
- Add a known volume of deionized water to the vial.
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
- Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
- After shaking, allow the suspension to settle.
- Centrifuge the vial to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
- Prepare a series of dilutions of the filtered supernatant.
- Analyze the concentration of the compound in the dilutions using a validated HPLC-UV method against a standard curve.
- Calculate the solubility in mg/mL or mM.
Protocol 2: Hydrophilicity Assessment (LogP Determination by RP-HPLC)
The partition coefficient between octanol (B41247) and water (LogP) is a common measure of a molecule's hydrophobicity/hydrophilicity. A lower LogP indicates greater hydrophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a reliable method for estimating LogP.
1. Objective: To estimate the LogP of this compound.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
A series of standard compounds with known LogP values
-
RP-HPLC system with a C18 column and UV detector
3. Procedure:
- Prepare a stock solution of this compound and the standard compounds in a suitable solvent (e.g., acetonitrile or methanol).
- Perform a series of isocratic HPLC runs with varying ratios of the organic solvent and water (e.g., 30%, 40%, 50%, 60%, 70% organic).
- For each run, inject the sample and record the retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
- Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
- For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.
- Extrapolate the linear regression to 100% aqueous mobile phase (0% organic) to determine the log(k_w) for each compound.
- Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log(k_w) values.
- From the calibration curve, determine the LogP of this compound based on its calculated log(k_w).
Visualizations: Application and Conceptual Framework
The following diagrams illustrate the role and application of this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Conceptual diagram of PEG linker enhancing hydrophilicity.
Caption: Mechanism of action for a PROTAC.
References
A Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: A Bifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG2-Amine, a heterobifunctional linker integral to the advancement of bioconjugation techniques in drug development. This document details its chemical properties, mechanism of action, and its application in creating targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two distinct reactive moieties: a dibromomaleimide group and a primary amine. This dual functionality allows for the sequential or orthogonal conjugation of different molecules. The PEG spacer enhances solubility and provides flexibility to the linked molecules. The trifluoroacetate (B77799) (TFA) salt form of the molecule is often used to improve solubility and stability[1][2].
| Property | Value | Source |
| Chemical Formula | C10H14Br2N2O4 | [3][4][5][6] |
| Molecular Weight | 386.04 g/mol | [1][3][5] |
| Alternate Forms | TFA Salt, Boc-Protected Amine | [3][4][7] |
The Boc-protected version, 3,4-Dibromo-Mal-PEG2-Boc-Amine, has a chemical formula of C15H22Br2N2O6 and a molecular weight of 486.2 g/mol [7]. The Boc protecting group can be removed under acidic conditions to reveal the primary amine for subsequent conjugation[3][7].
Mechanism of Thiol Conjugation
The key feature of the dibromomaleimide group is its ability to react with thiol (-SH) groups, which are present in the side chains of cysteine residues in proteins. Unlike traditional maleimides, the two bromine atoms on the dibromomaleimide ring are excellent leaving groups, allowing for the formation of two stable thioether bonds with two separate thiol groups[3][8]. This property is particularly advantageous for crosslinking proteins or for site-selective conjugation to reduced disulfide bonds in antibodies[8]. The reaction is efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules[8].
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in the development of targeted therapies.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. This compound can be used to attach the drug to the antibody. The primary amine can be functionalized with the cytotoxic payload, while the dibromomaleimide can react with thiols on the antibody, often generated by the reduction of interchain disulfide bonds[8].
-
PROTACs: PROTACs are molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound serves as a versatile PEG-based linker for synthesizing PROTACs[1].
Experimental Workflow: Antibody-Drug Conjugation
The following diagram illustrates a generalized workflow for conjugating a drug to an antibody using this compound.
Logical Relationship: Bifunctional Linker Activity
The diagram below illustrates the logical relationship of the bifunctional nature of this compound, enabling the connection of two distinct molecular entities.
Experimental Protocols
Detailed, step-by-step experimental protocols are highly dependent on the specific antibody, drug, and desired drug-to-antibody ratio (DAR). However, a general protocol for conjugation would involve:
-
Antibody Reduction: The antibody is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce a controlled number of disulfide bonds and expose free thiol groups. This step requires careful optimization to avoid antibody fragmentation.
-
Linker-Drug Conjugate Preparation: The primary amine of this compound is reacted with an activated form of the drug (e.g., an NHS ester of a carboxylic acid) to form the linker-drug conjugate. This is typically done in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation: The reduced antibody is then incubated with the linker-drug conjugate. The dibromomaleimide moiety reacts with the free thiols on the antibody to form stable thioether bonds. The reaction is usually performed in a buffered solution at a specific pH and temperature to ensure optimal conjugation efficiency.
-
Purification and Characterization: The resulting ADC is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The final product is then characterized to determine the DAR, purity, and biological activity.
It is imperative for researchers to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]
- 4. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 5. scbt.com [scbt.com]
- 6. This compound TFA salt - Creative Biolabs [creative-biolabs.com]
- 7. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 8. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with 3,4-Dibromo-Mal-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine is a bifunctional linker that enables the site-specific conjugation of molecules to antibodies, primarily through the covalent re-bridging of reduced disulfide bonds. This technology is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugate stability are critical for therapeutic efficacy and safety. The dibromomaleimide moiety reacts with the two thiol groups generated from the reduction of a disulfide bond, forming a stable thiosuccinimide linkage. The terminal amine group on the PEG2 spacer allows for the attachment of a variety of payloads, such as cytotoxic drugs, fluorescent dyes, or chelating agents for radiolabeling.[1][2][3]
The key advantage of using dibromomaleimide-based linkers is the generation of homogeneous and stable antibody conjugates.[1][3][4] Unlike traditional maleimide (B117702) chemistry which can be prone to retro-Michael reactions leading to drug deconjugation, the re-bridged linkage formed by dibromomaleimide is highly stable in biological media.[1][2] Furthermore, the site-specific nature of the conjugation at the interchain disulfide bonds results in a more uniform population of ADC molecules, typically with a DAR of 4, which is often considered optimal for many ADC applications.[4][5][6]
These application notes provide a detailed protocol for the labeling of a typical IgG1 antibody with a payload-activated this compound linker.
Data Presentation
The following tables summarize typical quantitative data obtained from antibody conjugation experiments using dibromomaleimide-based linkers. The data highlights the efficiency of the conjugation process and the homogeneity of the resulting antibody conjugates.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Distribution
| Conjugation Method | DAR 0 | DAR 2 | DAR 4 | DAR > 4 | Average DAR |
| Dibromomaleimide Re-bridging | <5% | <10% | >80% | <5% | ~4.0 |
| Conventional Maleimide | Variable | Variable | Variable | Variable | 2 - 8 |
Data compiled from representative studies on dibromomaleimide-based antibody conjugation.[3][4]
Table 2: Stability of Dibromomaleimide-Linked Antibody Conjugates
| Conjugate Type | Incubation Condition | % Intact Conjugate (after 7 days) |
| Dibromomaleimide-Maleamic Acid | Human Plasma at 37°C | >95% |
| Conventional Maleimide | Human Plasma at 37°C | Variable (significant degradation often observed) |
This table illustrates the enhanced stability of the maleamic acid form of the dibromomaleimide conjugate, which is achieved after a hydrolysis step.[5][7]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of an IgG1 antibody using a payload-activated this compound linker.
Materials and Reagents
-
IgG1 Antibody (e.g., Trastuzumab)
-
This compound activated with the desired payload (DBM-payload)
-
Tris(2-carboxyethyl)phosphine) (TCEP) hydrochloride
-
Borate Buffered Saline (BBS): 50 mM Sodium Borate, 150 mM NaCl, pH 8.0
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
LC-MS system for characterization
Step 1: Antibody Preparation and Disulfide Bond Reduction
-
Prepare the Antibody Solution: Dissolve the lyophilized antibody in PBS to a final concentration of 5-10 mg/mL. Perform a buffer exchange into BBS (pH 8.0) using a desalting column or by dialysis. The final antibody concentration should be accurately determined by measuring the absorbance at 280 nm.
-
Prepare TCEP Solution: Immediately before use, prepare a 10 mM stock solution of TCEP in degassed BBS.
-
Reduction Reaction: Add a 4- to 8-fold molar excess of the TCEP solution to the antibody solution. The final antibody concentration during reduction should be between 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. This step selectively reduces the interchain disulfide bonds in the hinge region of the antibody.[1][2]
Step 2: Conjugation with DBM-Payload
-
Prepare DBM-Payload Solution: Dissolve the DBM-payload in anhydrous DMF or DMSO to a concentration of 10 mM. This solution should be prepared fresh.
-
Conjugation Reaction: Add a 4- to 10-fold molar excess of the DBM-payload solution to the reduced antibody solution. The reaction should be performed at room temperature (20-25°C) with gentle stirring.
-
Incubation: Allow the conjugation reaction to proceed for 15-30 minutes. The reaction is typically rapid.[1][2]
Step 3: Hydrolysis to Form Stable Maleamic Acid
-
pH Adjustment (if necessary): Ensure the pH of the reaction mixture is maintained at ~8.0.
-
Hydrolysis: Incubate the reaction mixture for an additional 1-2 hours at room temperature to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[1][5] This "locking" step prevents the retro-Michael reaction and enhances the in vivo stability of the conjugate.[1][7]
Step 4: Purification of the Antibody Conjugate
-
Removal of Excess Reagents: Purify the antibody conjugate from unreacted DBM-payload and TCEP using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS (pH 7.4) as the mobile phase.
-
Fraction Collection: Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Concentration and Storage: Pool the relevant fractions and concentrate the purified antibody conjugate using an appropriate ultrafiltration device. Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.
Step 5: Characterization of the Antibody Conjugate
-
Determination of DAR: Analyze the purified conjugate by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of species with different drug-to-antibody ratios.[3][4] The average DAR can be calculated from the relative peak areas.
-
Confirmation of Conjugation: Use LC-MS to confirm the mass of the antibody conjugate and verify the successful attachment of the payload.
-
Purity and Aggregation Analysis: Assess the purity and the presence of aggregates in the final conjugate preparation by Size-Exclusion Chromatography (SEC).
-
Functional Assessment: Perform relevant in vitro assays (e.g., antigen binding ELISA, cell-based cytotoxicity assays) to ensure that the conjugation process has not compromised the biological activity of the antibody and the payload.
Visualizations
Caption: Experimental workflow for antibody labeling.
Caption: Mechanism of disulfide re-bridging.
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ADC Development Using 3,4-Dibromo-Mal-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, homogeneity, and overall efficacy. 3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional linker that offers significant advantages for the development of next-generation ADCs.
The dibromomaleimide moiety allows for a site-specific and stable conjugation to the thiol groups of reduced interchain disulfide bonds in the antibody's hinge region. This "disulfide rebridging" strategy leads to the formation of highly homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately 4.[1] The short polyethylene (B3416737) glycol (PEG2) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal primary amine provides a versatile handle for the attachment of a wide range of cytotoxic payloads.
A key feature of the dibromomaleimide platform is the ability to convert the initial conjugate into a highly stable maleamic acid derivative through a post-conjugation hydrolysis step.[2][3] This "locking" mechanism prevents the retro-Michael reaction, a common pathway for drug deconjugation from traditional maleimide-based linkers in vivo, thereby enhancing the stability of the ADC in circulation.[4]
Key Features and Advantages of this compound
-
Homogeneous ADCs: Enables the production of ADCs with a well-defined DAR of approximately 4, reducing the heterogeneity often seen with conventional conjugation methods.[1]
-
Enhanced Stability: The formation of a stable maleamic acid linkage upon hydrolysis prevents premature drug release in plasma.[2][4]
-
Site-Specific Conjugation: Reacts specifically with the thiol groups from reduced interchain disulfides, preserving the structural integrity of the antibody.
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility and in vivo behavior of the ADC.
-
Versatile Payload Attachment: The primary amine allows for the conjugation of various payloads using standard coupling chemistries.
Experimental Protocols
Protocol 1: Payload Attachment to this compound
This protocol describes the conjugation of a carboxylate-containing cytotoxic payload to the amine group of the linker using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylate-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (optional)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching Buffer: 1 M Glycine or Tris buffer
-
HPLC system for purification
Procedure:
-
Activation of the Payload:
-
Dissolve the carboxylate-containing payload in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS) to the payload solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl group.[5]
-
-
Coupling Reaction:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated payload solution to the linker solution.
-
If the payload or linker is in a salt form, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS.[6]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of quenching buffer.
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the payload-linker construct.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the payload-linker construct.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-linker construct from Protocol 1
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4
-
Quenching Solution: 10 mM N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Immediately add a 5-10 fold molar excess of the payload-linker construct (dissolved in DMSO or DMF) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.
-
Protocol 3: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes the crucial step of hydrolyzing the dibromomaleimide ring to form a stable maleamic acid linkage.
Materials:
-
Purified ADC from Protocol 2
-
Hydrolysis Buffer: Borate or Phosphate buffer, pH 8.5[2]
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the purified ADC to the Hydrolysis Buffer using a desalting column or buffer exchange device.
-
-
Hydrolysis Reaction:
-
Final Formulation:
-
After the hydrolysis is complete, exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
Characterize the final ADC for DAR, aggregation, and purity.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average DAR and drug distribution can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.[7][8] For dibromomaleimide-based ADCs, a major peak corresponding to DAR 4 is expected.[1]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC)-HPLC is used to determine the percentage of monomeric ADC and to detect any high molecular weight aggregates.
-
In Vitro Cytotoxicity: The potency of the ADC can be assessed using cell-based assays on antigen-positive and antigen-negative cell lines.
-
Stability: The stability of the ADC can be evaluated by incubating it in plasma or serum and monitoring the drug deconjugation over time by LC-MS.[9]
Data Presentation
Table 1: Comparison of ADC Characteristics
| Characteristic | Traditional Maleimide ADC | Dibromomaleimide ADC (Hydrolyzed) | Reference |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | Homogeneous (Predominantly DAR 4) | [1] |
| Stability in Serum (7 days) | Significant deconjugation | Completely stable | [4] |
| Conjugation & Locking Time | Several hours to days | Approximately 1-2 hours | [2] |
Table 2: In Vivo Efficacy Comparison (Conceptual)
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle Control | 0 | - | [10] |
| Unconjugated Antibody | 20-30 | Modest | [10] |
| Traditional Maleimide ADC | 60-70 | Significant | [10] |
| Dibromomaleimide ADC | >90 | Superior | [1] |
Note: The in vivo efficacy data is conceptual and based on qualitative statements of superiority from the literature. Specific quantitative results will depend on the antibody, payload, and tumor model used.
Visualizations
Caption: Mechanism of action of a dibromomaleimide-based ADC.
Caption: Experimental workflow for ADC development.
References
- 1. [PDF] Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dibromo-Mal-PEG2-Amine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,4-Dibromo-Mal-PEG2-Amine in bioconjugation reactions. This bifunctional linker is particularly valuable for the site-specific conjugation of payloads to antibodies and other proteins containing disulfide bonds, yielding stable and homogeneous bioconjugates.
Introduction to this compound
This compound is a versatile crosslinking reagent that features a dibromomaleimide (DBM) moiety and a primary amine, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The DBM group is highly reactive towards thiol groups, making it ideal for targeting cysteine residues or, more commonly, for re-bridging disulfide bonds in proteins after mild reduction.[4][5][6][7] The primary amine serves as a convenient handle for the attachment of a wide range of molecules, such as drugs, fluorescent dyes, or other reporters, prior to protein conjugation.[1][2][8] The hydrophilic PEG spacer enhances the water solubility of the linker and the final conjugate.[2][3]
The reaction of the DBM moiety with two thiol groups, typically from the two cysteines of a reduced interchain disulfide bond in an antibody, results in a stable dithiomaleimide bridge.[4][7] This covalent re-bridging maintains the structural integrity of the protein.[6][7] Under mildly basic conditions, the resulting dithiomaleimide can undergo hydrolysis to form an even more stable dithiomaleamic acid, effectively locking the conjugate and preventing retro-Michael reactions that can occur with traditional maleimide-thiol conjugates.[4][9][10] This platform is a cornerstone for creating homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[7][9][10] this compound is also utilized as a PEG-based PROTAC linker.[11][12][13]
Reaction Mechanism and Workflow
The bioconjugation process using this compound typically follows a two-stage process:
-
Payload Activation: The molecule of interest (e.g., a cytotoxic drug) is first covalently attached to the primary amine of the this compound linker. This is usually achieved through standard amine-reactive chemistries, such as reaction with an N-hydroxysuccinimide (NHS) ester-activated payload.
-
Protein Conjugation: The resulting DBM-linker-payload construct is then reacted with the target protein. For antibody conjugation, this involves the selective reduction of interchain disulfide bonds, followed by the addition of the DBM construct to bridge the newly formed pairs of thiol groups.
Diagram of the Bioconjugation Workflow
Caption: General workflow for ADC synthesis using this compound.
Diagram of the DBM-Thiol Reaction Mechanism
Caption: Reaction of DBM with thiols followed by stabilizing hydrolysis.
Experimental Protocols
This protocol describes the reduction of a native antibody and subsequent conjugation with a pre-activated 3,4-Dibromo-Mal-PEG2-linker-payload.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
3,4-Dibromo-Mal-PEG2-Linker-Payload, dissolved in an organic solvent like DMSO
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction Buffer: e.g., Sodium Phosphate buffer with EDTA (e.g., 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.5-8.5)
-
Quenching Reagent: N-acetylcysteine solution
-
Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 1-10 mg/mL.
-
If necessary, exchange the antibody into the desired Reaction Buffer using a desalting column.
-
-
Disulfide Bond Reduction:
-
Add a stoichiometric amount of TCEP to the antibody solution. A 1.1 to 2.5 molar excess of TCEP per disulfide bond to be reduced is a good starting point.[5][6] For interchain disulfides in an IgG1, this typically means 4-10 molar equivalents of TCEP per antibody.
-
Incubate the reaction at 37°C for 1-2 hours. The optimal time and TCEP concentration should be determined empirically for each specific antibody.
-
-
Conjugation Reaction:
-
Add the 3,4-Dibromo-Mal-PEG2-Linker-Payload solution to the reduced antibody. A molar excess of 1.5 to 5 equivalents of the linker-payload per antibody is recommended.
-
Ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <10% v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.[14] The reaction is generally rapid.[6]
-
-
Post-Conjugation Hydrolysis (Optional but Recommended):
-
To enhance the stability of the conjugate, the pH of the reaction mixture can be raised to 8.0-8.5.[9][10]
-
Incubate for an additional 1-72 hours at room temperature or 37°C to promote hydrolysis to the stable maleamic acid form.[9][15][16] Recent optimized protocols suggest this can be achieved in just over an hour at pH 8.5.[9][10]
-
-
Quenching:
-
Add an excess of a quenching reagent like N-acetylcysteine to react with any unreacted DBM linker-payload. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and unconjugated payload by size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the purified antibody-drug conjugate.
-
-
Characterization:
-
Analyze the final conjugate by methods such as UV-Vis spectroscopy (to determine DAR), SDS-PAGE, and mass spectrometry to confirm conjugation and homogeneity.
-
Summary of Reaction Conditions
The optimal conditions for bioconjugation with this compound can vary depending on the specific protein and payload. The following table summarizes typical starting parameters found in the literature for DBM-based conjugations.
| Parameter | Recommended Range | Notes |
| pH | 6.2 - 8.5 | Reaction with thiols is efficient across this range.[5] pH > 8.0 can promote hydrolysis to the more stable maleamic acid form.[9][10][15] |
| Temperature | 4°C - 37°C | Milder temperatures (4°C or room temp) are common. 37°C can be used to accelerate reduction and hydrolysis steps.[14][15][16] |
| Stoichiometry (Linker:Protein) | 1.5:1 to 5:1 molar excess | A slight excess of the DBM-linker-payload ensures efficient conjugation to the reduced thiols. |
| Stoichiometry (Reducer:Disulfide) | 1.1:1 to 2.5:1 molar excess | TCEP is a common choice. The excess depends on the desired level of reduction.[5][6] |
| Reaction Time | 15 minutes - 4 hours | The thiol-DBM reaction is typically fast (often complete in <1 hour).[6] Longer times may be needed for the hydrolysis step. |
| Solvent | Aqueous buffer with <10% organic co-solvent (e.g., DMSO, DMF) | Organic solvent is used to dissolve the linker-payload but should be minimized to maintain protein stability. |
Hypothetical Application in Targeted Therapy
A common application of this technology is the development of ADCs for cancer therapy. The antibody component targets a tumor-specific antigen, delivering a potent cytotoxic payload directly to cancer cells.
Diagram of a Hypothetical ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Stability and Storage
-
Reagent: this compound and its derivatives are sensitive to light and high temperatures.[1][2] They should be stored at -20°C, protected from moisture.[1][11]
-
Conjugates: The final dithiomaleimide or dithiomaleamic acid conjugates are generally very stable under physiological conditions (pH 7.4) and in serum.[9][15] The maleamic acid form is particularly robust and not susceptible to thiol exchange reactions.[4][9]
By leveraging the unique reactivity and stability of the dibromomaleimide platform, researchers can develop highly defined and robust bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. This compound TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 8. cenmed.com [cenmed.com]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Site-Specific Disulfide Bond Bridging Using 3,4-Dibromo-Mal-PEG2-Amine
Abstract
This application note provides a detailed protocol for the site-specific conjugation of biomolecules to antibodies or other proteins by bridging native disulfide bonds. The use of 3,4-Dibromo-Mal-PEG2-Amine, a heterobifunctional linker, allows for the creation of homogeneous and stable bioconjugates. This method involves a two-step process: the selective reduction of interchain disulfide bonds followed by covalent re-bridging with the dibromomaleimide moiety. The terminal amine group on the PEG linker is then available for subsequent functionalization. This technique is particularly valuable in the development of antibody-drug conjugates (ADCs), offering precise control over the drug-to-antibody ratio (DAR).[1][2][3]
Introduction
Site-specific protein modification is crucial for developing next-generation biotherapeutics, such as ADCs, where homogeneity and stability are critical for efficacy and safety.[4][5] Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with varying conjugation sites and numbers of attached molecules.[5] Disulfide bridging has emerged as a powerful strategy to produce highly homogeneous conjugates without the need for antibody engineering.[2] This approach targets the native interchain disulfide bonds, typically four in an IgG1 antibody, for modification.[2][5]
The this compound linker is a thiol-reactive reagent designed for this purpose.[3][6][7] Its dibromomaleimide group reacts efficiently with the two free thiols generated from a reduced disulfide bond, forming a stable covalent bridge that re-establishes the connection between the polypeptide chains.[3][8] This maintains the structural integrity of the protein.[3][9] The linker also incorporates a hydrophilic PEG spacer to enhance solubility and a terminal primary amine for further modification.[6][10] This protocol details the antibody reduction, disulfide bridging, purification, and characterization steps necessary to generate well-defined protein conjugates.
Principle of the Method
The disulfide bridging strategy is a two-step process:
-
Reduction: The target protein's interchain disulfide bonds are selectively reduced to yield free sulfhydryl (thiol) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) under non-denaturing conditions.[11][12][13][14]
-
Bridging (Conjugation): The 3,4-dibromomaleimide moiety of the linker reacts with the pair of adjacent thiols. The two bromine atoms are excellent leaving groups, and a sequential substitution reaction occurs with the nucleophilic thiols, resulting in a stable, covalently bridged conjugate.[3][5]
Figure 1: Reaction scheme for disulfide reduction and bridging.
Experimental Workflow
The overall process involves preparing the antibody, performing the reduction and conjugation reactions, purifying the resulting conjugate, and finally, characterizing the product to confirm successful bridging and determine homogeneity.
Figure 2: General experimental workflow for disulfide bridging.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | Protein to be conjugated |
| This compound TFA salt | BroadPharm/AxisPharm | Bridging Linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | Reducing Agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial | Reaction & Storage Buffer |
| L-Arginine | Commercial | Aggregation Suppressor (Optional) |
| EDTA | Commercial | Chelating Agent |
| N-Acetyl Cysteine | Commercial | Quenching Agent |
| Amicon Ultra Centrifugal Filters | MilliporeSigma | Buffer Exchange & Purification |
| Protein A Chromatography Column | GE Healthcare | Conjugate Purification |
| HIC Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | DAR Analysis |
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds. The amount of reducing agent should be optimized for each specific antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS containing 1 mM EDTA, pH 7.4). If required, perform a buffer exchange using a centrifugal filter.
-
TCEP Preparation: Prepare a fresh stock solution of 10 mM TCEP in the reaction buffer.
-
Reduction Reaction: Add a molar excess of TCEP to the antibody solution. A typical starting point is 2.5 to 5 molar equivalents of TCEP per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[11] The optimal time and temperature may need to be determined empirically.
Protocol 2: Conjugation with this compound
-
Linker Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.[6]
-
Conjugation Reaction: Add a molar excess of the linker solution to the reduced antibody mixture. A typical starting point is a 1.5 to 2-fold molar excess of linker over the available thiol groups (e.g., for 4 reduced disulfides, there are 8 thiols).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.[15] The reaction proceeds rapidly.[3][13]
-
Quenching: Quench any unreacted dibromomaleimide by adding a 2-fold molar excess of N-acetyl cysteine and incubate for an additional 20 minutes.
Protocol 3: Purification of the Conjugate
Excess linker and quenching agent must be removed to obtain a pure conjugate.
-
Size Exclusion Chromatography (SEC): SEC is a common method for separating the larger antibody conjugate from smaller reactants. Equilibrate an appropriate SEC column (e.g., Superdex 200) with PBS and load the reaction mixture. Collect fractions corresponding to the antibody peak.
-
Centrifugal Filtration: For smaller scales, buffer exchange using centrifugal filters (e.g., 30 kDa MWCO) can be performed. Wash the sample 3-4 times with PBS to remove small molecule impurities.
-
Protein A Chromatography: If the antibody's Fc binding to Protein A is not compromised, this can be an effective purification step.
Characterization and Data Analysis
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for analyzing the drug-to-antibody ratio (DAR) distribution of ADCs.[16][17][18] Since the attached linker/drug is typically hydrophobic, species with more conjugated linkers will have longer retention times on the HIC column.[17]
| Species | Expected DAR | Relative Retention Time |
| Unconjugated Ab | 0 | Lowest |
| Conjugate | 2 | Intermediate |
| Conjugate | 4 | Higher |
| Conjugate | 6 | Higher |
| Conjugate | 8 | Highest |
Table 1: Expected elution profile of different DAR species in HIC analysis.
SDS-PAGE Analysis
SDS-PAGE under non-reducing and reducing conditions is used to confirm successful disulfide bridging.
-
Non-reducing SDS-PAGE: The intact, bridged antibody conjugate should run as a single band at ~150 kDa, similar to the unmodified antibody.
-
Reducing SDS-PAGE: The unmodified antibody will dissociate into heavy (~50 kDa) and light (~25 kDa) chains. A successfully bridged antibody will resist full reduction and show bands at higher molecular weights (e.g., intact antibody at ~150 kDa, or heavy-heavy-light chain complexes), confirming the covalent bridge.[1]
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of conjugation by measuring the precise mass of the conjugate and its subunits.[19][20]
-
Sample Preparation: The purified conjugate is typically deglycosylated and may be reduced to separate light and heavy chains for analysis.[19]
-
Analysis: Techniques like LC-MS or MALDI-TOF are used.[19][21][22]
-
Data Interpretation: The observed mass of the light and heavy chains will increase by the mass of the attached linker for each conjugation event. This allows for precise determination of the number of linkers per chain and calculation of the average DAR.
| Chain | Modification State | Expected Mass Increase (Da) |
| Light Chain | 1 Linker Conjugated | ~386.0 (Mass of Linker) |
| Heavy Chain | 1 Linker Conjugated | ~386.0 (Mass of Linker) |
| Heavy Chain | 2 Linkers Conjugated | ~772.0 (2 x Mass of Linker) |
| Heavy Chain | 3 Linkers Conjugated | ~1158.0 (3 x Mass of Linker) |
Table 2: Expected mass shifts upon conjugation with this compound (MW ~386 Da).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete disulfide reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Hydrolysis of the dibromomaleimide linker. | Prepare linker stock solution fresh. Minimize time in aqueous buffer before addition to the antibody. | |
| Antibody Aggregation | Over-reduction or unfolding of the antibody. | Decrease TCEP concentration or incubation time/temperature. Add a formulation excipient like L-arginine. |
| Heterogeneous Product (High PDI) | Non-optimal ratio of TCEP or linker. | Perform a titration of both TCEP and the linker to find the optimal stoichiometry for the target DAR. |
| Disulfide scrambling. | Minimize the time between reduction and conjugation steps.[9] | |
| No Bridging Seen on Reducing Gel | Linker did not react. | Verify linker integrity and concentration. Ensure pH of the reaction is within the optimal range (typically 6.5-7.5). |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 4. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 7. This compound TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monoclonal antibody disulfide reduction during manufacturing: Untangling process effects from product effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homogeneous Bispecifics by Disulfide Bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 19. bruker.com [bruker.com]
- 20. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Protein-Peptide Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing protein-peptide crosslinking experiments, a powerful technique for identifying and characterizing protein-protein interactions, mapping interaction interfaces, and providing distance constraints for structural modeling. These protocols are designed to be a comprehensive resource, offering step-by-step instructions for various crosslinking chemistries, data interpretation guidelines, and troubleshooting advice.
Introduction to Protein-Peptide Crosslinking
Chemical crosslinking is a technique used to covalently link interacting amino acid residues of proteins and peptides that are in close proximity.[1][2] This process can stabilize transient or weak interactions, allowing for their capture and subsequent analysis.[2] The general workflow for a crosslinking experiment involves several key stages: the crosslinking reaction, quenching of the reaction, enzymatic digestion of the crosslinked complex, and analysis of the resulting peptides by mass spectrometry (MS).[3][4][5] The identification of crosslinked peptides provides valuable information about the spatial arrangement of proteins and peptides within a complex.[4][6]
Choosing the Right Crosslinker
The selection of an appropriate crosslinking reagent is critical for a successful experiment.[1] Key factors to consider include the reactivity of the crosslinker towards specific amino acid functional groups, the length of the spacer arm, its solubility, and whether it is cleavable.[1][2]
Table 1: Common Classes of Crosslinking Reagents
| Crosslinker Class | Reactive Groups | Spacer Arm Length | Key Features | Common Reagents |
| Amine-to-Amine | N-hydroxysuccinimide (NHS) esters | Variable (e.g., 11.4 Å for DSS/BS3) | Reacts with primary amines (lysine, N-terminus).[7][8][9] Water-soluble (BS3) and water-insoluble (DSS) versions are available.[7][9] | DSS (disuccinimidyl suberate), BS3 (bis(sulfosuccinimidyl) suberate)[7][9] |
| Zero-Length | Carbodiimide (B86325) (EDC) with NHS or Sulfo-NHS | 0 Å | Mediates the formation of an amide bond between a carboxyl group and a primary amine without introducing a spacer.[1][10][11] | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][10] |
| Photoreactive | Aryl azides, Diazirines | Variable | Activated by UV light to react non-specifically with nearby C-H, N-H, O-H, or S-H bonds.[12][13][14] Useful for capturing interactions where specific reactive groups are absent.[12] | SDA (succinimidyl 4,4'-azipentanoate), SDASO[13][15] |
Experimental Protocols
Protocol 1: Amine-to-Amine Crosslinking using DSS or BS3
This protocol describes the use of homobifunctional NHS-ester crosslinkers, which are among the most commonly used reagents for protein-protein interaction studies.[8]
Materials:
-
Purified Protein and Peptide
-
Crosslinker: DSS or BS3
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7-9[7]
-
Organic Solvent (for DSS): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[7][9]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[7][9]
-
Protease (e.g., Trypsin)
-
Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare the protein and peptide solution in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the crosslinking reaction.[16]
-
The optimal protein concentration should be determined empirically, but a starting point is typically in the low micromolar range.
-
-
Crosslinker Preparation:
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein-peptide mixture. A common starting point is a 20- to 500-fold molar excess of the crosslinker over the protein.[2] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis:
Table 2: Typical Reaction Conditions for Amine-to-Amine Crosslinking
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically. |
| Protein Concentration | 1 - 20 µM | Higher concentrations can favor intermolecular crosslinking. |
| pH | 7.0 - 9.0 | NHS esters are more stable and reactive at slightly alkaline pH.[8] |
| Reaction Time | 30 - 120 minutes | Longer times can lead to non-specific crosslinking and aggregation.[2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate. |
| Quenching Agent | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming unreacted NHS esters.[17] |
Protocol 2: Zero-Length Crosslinking using EDC and Sulfo-NHS
This protocol utilizes a carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a direct amide bond between carboxyl groups (aspartic acid, glutamic acid, C-terminus) and primary amines (lysine, N-terminus).[10][22]
Materials:
-
Purified Protein and Peptide
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Coupling Buffer: PBS or HEPES buffer, pH 7.2-8.5
-
Quenching Solution: 10 mM Hydroxylamine or 20-50 mM Tris
-
Protease (e.g., Trypsin)
-
Mass Spectrometer
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the protein containing accessible carboxyl groups in the activation buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A typical starting concentration is 2-4 mM for EDC and 5-10 mM for Sulfo-NHS.[17]
-
Incubate for 15 minutes at room temperature. This reaction forms a semi-stable amine-reactive Sulfo-NHS ester.[22]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and byproducts using a desalting column or dialysis against the coupling buffer. This prevents unwanted reactions with the second protein.
-
-
Coupling Reaction:
-
Add the peptide containing primary amines to the activated protein solution.
-
Adjust the pH to 7.2-8.5 with the coupling buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with denaturation, reduction, alkylation, and enzymatic digestion as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS and use appropriate software to identify the zero-length crosslinks.
-
Table 3: Typical Reaction Conditions for Zero-Length Crosslinking
| Parameter | Recommended Range | Notes |
| EDC Concentration | 2 - 10 mM | Higher concentrations can lead to protein polymerization. |
| Sulfo-NHS Concentration | 5 - 20 mM | Stabilizes the amine-reactive intermediate.[22] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[17] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of Sulfo-NHS esters with primary amines. |
| Reaction Time | Activation: 15 min; Coupling: 2 hrs | Two-step procedure allows for more controlled conjugation.[22] |
| Temperature | Room Temperature | |
| Quenching Agent | 10 mM Hydroxylamine or 20-50 mM Tris |
Protocol 3: Photoreactive Crosslinking
This protocol is for using heterobifunctional crosslinkers containing an amine-reactive group and a photo-activatable group (e.g., a diazirine).[13][14]
Materials:
-
Purified Protein and Peptide
-
Photoreactive Crosslinker (e.g., NHS-diazirine)
-
Reaction Buffer: PBS or HEPES, pH 7-9
-
Organic Solvent (if needed): Anhydrous DMSO or DMF
-
UV Light Source (e.g., 350-370 nm)
-
Quenching Solution: Not typically required for the photoreactive step.
-
Protease (e.g., Trypsin)
-
Mass Spectrometer
Procedure:
-
Labeling with the Amine-Reactive Group:
-
In a dark or subdued light environment, react the protein or peptide with the NHS-ester end of the crosslinker, following steps 1-3 of Protocol 1.
-
It is crucial to remove the excess, unreacted crosslinker using a desalting column or dialysis to prevent non-specific photoreactions.
-
-
Formation of the Protein-Peptide Complex:
-
Mix the labeled protein/peptide with its interaction partner.
-
Allow the complex to form by incubating under appropriate conditions (e.g., 30 minutes at room temperature).
-
-
Photoactivation:
-
Expose the sample to UV light of the appropriate wavelength (typically 350-370 nm for diazirines) for 5-15 minutes.[12] The optimal exposure time should be determined empirically.
-
This step activates the photoreactive group, which then forms a covalent bond with any nearby amino acid residue.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with denaturation, reduction, alkylation, and enzymatic digestion as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The identification of photocrosslinked peptides can be more challenging due to the non-specific nature of the reaction and may require specialized data analysis software.[13]
-
Data Presentation and Analysis
Quantitative analysis of crosslinking experiments can provide insights into the dynamics of protein interactions.[23][24][25] This can be achieved through label-free quantification or by using isotopically labeled crosslinkers.[23][24] The relative abundance of crosslinked peptides can be compared across different experimental conditions to detect changes in protein conformation or interaction states.[24][26]
Table 4: Summary of Crosslinker Characteristics for Quantitative Analysis
| Crosslinker | Spacer Arm (Å) | Cleavable? | Notes |
| DSS/BS3 | 11.4 | No | Commonly used for initial interaction screening.[3] |
| DSSO | 10.1 | Yes (MS-cleavable) | The MS-cleavable bond simplifies data analysis by allowing for the identification of individual peptides in the mass spectrometer.[3] |
| DSBU | 12.5 | Yes (MS-cleavable) | Another MS-cleavable option for proteome-wide studies.[19] |
| EDC | 0 | No | Creates a direct amide bond.[11] |
Visualizations
Caption: General experimental workflow for protein-peptide crosslinking.
Caption: Signaling pathway for amine-reactive crosslinking.
Caption: Logical relationship in zero-length crosslinking.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 11. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo Crosslinker Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 25. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 26. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Functionalization using 3,4-Dibromo-Mal-PEG2-Amine TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine TFA salt is a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This reagent features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal primary amine allows for covalent linkage to molecules containing activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids, while the dibromomaleimide group enables stable conjugation to thiol-containing molecules, such as the cysteine residues of reduced antibodies. The PEG2 spacer enhances solubility and can reduce aggregation of the resulting conjugate.[] The trifluoroacetic acid (TFA) salt form of the amine is often used to improve the stability and solubility of the reagent.
The dibromomaleimide moiety offers a key advantage over traditional maleimides by allowing for the formation of a stable thioether bond. This is particularly useful for bridging disulfide bonds in proteins, which can be reduced to generate two free thiols. This bridging capability helps to maintain the structural integrity of the protein after conjugation.
These application notes provide detailed protocols for a two-stage conjugation strategy involving the amine functionalization of a payload molecule with this compound TFA salt, followed by the conjugation of the resulting dibromomaleimide-functionalized payload to a thiol-containing biomolecule, such as a monoclonal antibody.
Data Presentation
Table 1: Reaction Conditions for Amine Functionalization of an NHS-Activated Payload
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Reactants | This compound TFA salt, NHS-activated payload | --- |
| Molar Ratio | 1:1 to 2:1 (Amine:NHS Ester) | A slight excess of the amine can be used to drive the reaction to completion. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Use a non-nucleophilic base to deprotonate the TFA salt of the amine. |
| Temperature | Room Temperature (20-25°C) | --- |
| Reaction Time | 3 - 24 hours | Monitor reaction progress by LC-MS or TLC.[2] |
| Quenching | Not typically required if the amine is in slight excess. | --- |
| Purification | Reverse-phase HPLC | To isolate the functionalized payload. |
Table 2: Reaction Conditions for Dibromomaleimide Conjugation to a Reduced Antibody
| Parameter | Condition | Notes |
| Antibody Reduction | Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) | TCEP is often preferred as it does not require removal before conjugation. |
| Buffer | Phosphate-buffered saline (PBS), pH 7.0-7.5 | Maintain pH to ensure thiol reactivity and protein stability.[3] |
| Reactants | Reduced antibody, Dibromomaleimide-functionalized payload | --- |
| Molar Ratio | 9.5:1 (Linker-Payload:Antibody) | This ratio can be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress by analytical techniques like HIC-HPLC. |
| Quenching | N-acetylcysteine | To cap any unreacted maleimide (B117702) groups. |
| Purification | Size-exclusion chromatography (SEC) or Protein A chromatography | To remove excess payload and other reagents. |
Table 3: Expected Yields for Conjugation Reactions
| Reaction Step | Expected Yield | Factors Influencing Yield |
| Amine Functionalization of Payload | 80-95% | Purity of reactants, anhydrous conditions, reaction time.[5] |
| Antibody-Payload Conjugation | Varies (dependent on DAR) | Molar ratio of reactants, antibody stability, purification method. |
Experimental Protocols
Protocol 1: Amine Functionalization of an NHS-Activated Payload
This protocol describes the reaction of the primary amine of this compound TFA salt with an N-hydroxysuccinimide (NHS)-activated payload molecule.
Materials:
-
This compound TFA salt
-
NHS-activated payload
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-activated payload in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve this compound TFA salt in anhydrous DMF to a final concentration of 10 mg/mL. Add 1.5 equivalents of TEA or DIPEA to the solution to neutralize the TFA salt.
-
-
Conjugation Reaction:
-
Slowly add the this compound TFA salt solution (containing base) to the NHS-activated payload solution at a molar ratio of 1.2:1 (Amine:NHS Ester).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS. If the reaction is not complete, continue stirring and monitoring for up to 24 hours.[2]
-
-
Purification:
-
Once the reaction is complete, purify the dibromomaleimide-functionalized payload by reverse-phase HPLC.
-
Collect and pool the fractions containing the desired product.
-
Lyophilize the purified product to obtain a dry powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Conjugation of Dibromomaleimide-Functionalized Payload to a Reduced Monoclonal Antibody
This protocol outlines the steps for conjugating the dibromomaleimide-functionalized payload to a monoclonal antibody with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Dibromomaleimide-functionalized payload (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2
-
N-acetylcysteine
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC)-HPLC for analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the dibromomaleimide-functionalized payload in a small amount of DMSO and then dilute with PBS, pH 7.2.
-
Add the payload solution to the reduced antibody solution at a molar ratio of 8-10 moles of payload per mole of antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the payload) to the reaction mixture to quench any unreacted dibromomaleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) using a size-exclusion chromatography (SEC) column to remove excess payload and other small molecules.
-
Exchange the buffer to a formulation buffer suitable for storage.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species using HIC-HPLC.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
References
Application Notes and Protocols: Cysteine-Specific Modification with 3,4-Dibromo-Mal-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine is a hetero-bifunctional crosslinker designed for the selective modification of cysteine residues in proteins and other biomolecules. This reagent features a dibromomaleimide moiety for covalent reaction with sulfhydryl groups and a primary amine connected by a short polyethylene (B3416737) glycol (PEG) spacer. The dibromomaleimide group offers the unique capability of reacting with one or two thiol groups, enabling applications ranging from simple protein labeling to the re-bridging of reduced disulfide bonds, a particularly advantageous strategy for stabilizing antibodies and antibody-drug conjugates (ADCs).[1][2][3] The integrated PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting conjugate.[4][5][6] The terminal primary amine provides a versatile handle for subsequent conjugation to other molecules of interest, such as drugs, fluorescent dyes, or biotin.[4][7][8]
This document provides detailed protocols for the use of this compound in cysteine-specific modification and outlines key applications in bioconjugation.
Reaction Mechanism and Workflow
The primary application of this compound involves the reaction of the dibromomaleimide group with free sulfhydryl (-SH) groups of cysteine residues. This can proceed via two main pathways: single thiol conjugation or dual thiol conjugation (disulfide re-bridging).
Single Thiol Conjugation
In this pathway, one of the bromine atoms on the maleimide (B117702) ring is substituted by a cysteine thiol, forming a stable thioether bond. The second bromine atom remains, offering a potential site for further reaction or hydrolysis.
Dual Thiol Conjugation (Disulfide Re-bridging)
This is a powerful application for proteins with accessible disulfide bonds, such as antibodies. The disulfide bond is first mildly reduced to yield two free thiols. The this compound then reacts with both thiols, re-bridging the original disulfide with the maleimide linker. This approach is instrumental in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4.[2][3][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 5. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 6. Maleimide Linkers | BroadPharm [broadpharm.com]
- 7. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3,4-Dibromo-Mal-PEG2-Amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker features a dibromomaleimide group for covalent conjugation to thiol-containing molecules, such as antibodies with reduced interchain disulfides, and a primary amine for the attachment of drug payloads. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
The dibromomaleimide moiety offers a key advantage over traditional maleimides by enabling a more stable linkage. After initial reaction with a thiol, the resulting conjugate can be stabilized through hydrolysis or reaction with an amine, minimizing the retro-Michael reaction that can lead to premature drug release in vivo.[1][2][3] This increased stability is a critical factor in developing safe and effective targeted therapies.[4][5]
These application notes provide detailed protocols for the synthesis, purification, and characterization of an antibody-drug conjugate using this compound, as well as methods for evaluating its in vitro efficacy and stability.
Key Features of this compound
-
Dibromomaleimide Group: Allows for stable, covalent attachment to thiol groups.[6][7][8]
-
PEG2 Spacer: A hydrophilic linker that can improve the solubility and formulation of the conjugate.
-
Primary Amine: Provides a reactive handle for the conjugation of a drug payload, either directly or through an activated ester.
-
Enhanced Stability: The dibromomaleimide linkage, after stabilization, is more resistant to deconjugation in plasma compared to traditional maleimide-thiol linkages.[1][2][3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H14Br2N2O4 | [7] |
| Molecular Weight | 386.04 g/mol | [7] |
| CAS Number | 1807534-86-6 | [7] |
| Purity | >95% | |
| Storage Conditions | -20°C, protect from light | [6][7] |
| Solubility | Soluble in Water, DMSO, DMF | [7] |
Table 2: Representative Data for an Antibody-Drug Conjugate (ADC)
| Parameter | Representative Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | UV-Vis, RP-HPLC, LC-MS |
| In Vitro Cytotoxicity (IC50) | 10 - 100 nM | MTT or XTT Assay |
| Plasma Stability (% intact ADC after 7 days) | > 90% | Immunocapture LC/MS/MS |
| Monomeric Purity | > 95% | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Preparation of a Drug-Linker Complex
This protocol describes the conjugation of a drug containing a carboxylic acid to the amine group of this compound via an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Drug with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Drug: a. Dissolve the drug (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
Conjugation to Linker: a. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the linker solution. c. Add the activated drug solution dropwise to the linker solution. d. Stir the reaction mixture at room temperature overnight, protected from light.
-
Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the drug-linker complex by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product.
-
Characterization: a. Confirm the identity and purity of the drug-linker complex by LC-MS and NMR.
Protocol 2: Antibody Reduction and Conjugation
This protocol outlines the reduction of a monoclonal antibody's interchain disulfide bonds and subsequent conjugation with the purified drug-linker complex.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker complex from Protocol 1
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
Procedure:
-
Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
Conjugation: a. Immediately after desalting, adjust the pH of the reduced antibody solution to 8.5 with a suitable buffer. b. Dissolve the drug-linker complex in a minimal amount of a co-solvent like DMSO. c. Add a 5 to 8-fold molar excess of the drug-linker complex to the reduced antibody solution. d. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Hydrolysis (Stabilization): a. After the 1-hour conjugation, allow the reaction to proceed for an additional 1-2 hours at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[1][2][3]
-
Purification: a. Purify the resulting ADC from unconjugated drug-linker complex and other small molecules using a desalting column equilibrated with PBS, pH 7.4. b. For a more stringent purification, size exclusion chromatography (SEC) can be used.
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: []
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.
-
The DAR can be calculated using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm.
2. DAR Determination by RP-HPLC: []
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the sample by reverse-phase HPLC.
-
The weighted average of the peak areas corresponding to the unconjugated and conjugated light and heavy chains can be used to calculate the average DAR.[]
3. In Vitro Cytotoxicity Assay (MTT Assay): [10][11][12][13]
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeted ADC control, and the free drug. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[10][11]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
4. ADC Stability Assay in Plasma: [4][5][14][15]
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Immunocapture: Use magnetic beads coated with the target antigen to capture the ADC and any antibody-associated species from the plasma.
-
LC/MS/MS Analysis: Analyze the captured material by LC/MS/MS to quantify the amount of intact ADC remaining.
-
Payload Migration Analysis: The plasma supernatant after immunocapture can be analyzed to quantify any drug-linker that has migrated to other plasma proteins, such as albumin.[4][5]
Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Cellular uptake and mechanism of action for an ADC.
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 6. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 7. This compound TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 8. This compound | 1807534-86-6 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide PEGylation with 3,4-Dibromo-Mal-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased circulatory half-life, improved stability against proteolytic degradation, reduced immunogenicity, and enhanced solubility.[1][2][3][4]
This document provides detailed application notes and protocols for the site-specific PEGylation of peptides using 3,4-Dibromo-Mal-PEG2-Amine. This reagent features a dibromomaleimide moiety that reacts specifically with thiol groups, enabling the covalent linkage of the PEG chain to cysteine residues within a peptide. The dibromomaleimide group is particularly advantageous as it can react with two thiol groups, such as those from a reduced disulfide bond, to form a stable, non-reducible thioether bridge, thus maintaining the structural integrity of the peptide.[5][6][7] The reaction is efficient, site-specific, and proceeds rapidly under mild conditions, resulting in homogeneous PEGylated peptide conjugates.[5][8]
Chemistry of PEGylation with this compound
The core of this PEGylation strategy lies in the reaction between the dibromomaleimide group and the sulfhydryl groups of cysteine residues. Unlike traditional maleimides that form a single thioether bond, the two bromine atoms on the dibromomaleimide are excellent leaving groups. This allows for a sequential substitution reaction with two thiol nucleophiles.[7]
This chemistry is particularly well-suited for peptides containing a disulfide bond. The disulfide bond can be mildly reduced to yield two free cysteine residues, which then react with the dibromomaleimide to re-bridge the structure with the PEG linker. This process effectively inserts the PEG moiety into the original disulfide bond, helping to preserve the peptide's native conformation and biological activity.[5][9]
Quantitative Data Summary
The conjugation of dibromomaleimide-PEG reagents to peptides with reduced disulfide bonds is a highly efficient process, often achieving near-quantitative yields in a short period. The following table summarizes expected conjugation efficiencies under optimized conditions.
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Molar Ratio (PEG:Peptide) | 1.1:1 to 5:1 | Higher ratios can drive the reaction to completion, but may require more rigorous purification. A 1.1:1 ratio has been shown to be effective. | [5][8][9] |
| Reaction Time | 15 minutes to 2 hours | Complete or near-quantitative conjugation is often observed within 15-20 minutes. | [5][8][9] |
| pH | 6.0 - 7.5 | The reaction is efficient in this pH range. A pH of 6.2 has been successfully used. | [5][8] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. | [9] |
| Conjugation Efficiency | >95% | Under optimal conditions, the conversion of the peptide to its PEGylated form is typically near-quantitative. | [5][8][9] |
Experimental Protocols
Protocol 1: PEGylation of a Peptide with a Disulfide Bridge
This protocol describes the reduction of a peptide's disulfide bond followed by PEGylation with this compound.
Materials:
-
Cysteine-containing peptide with a disulfide bond
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.2
-
Quenching Solution (optional): 100 mM N-ethylmaleimide in DMSO
-
Purification columns (e.g., Size-Exclusion Chromatography)
-
LC/MS system for analysis
Procedure:
-
Peptide Dissolution and Reduction:
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 0.25 mg/mL.
-
Add 1.1 equivalents of TCEP from a freshly prepared stock solution.
-
Incubate at room temperature (20°C) for 1 hour to ensure complete reduction of the disulfide bond.[10]
-
Confirm complete reduction by LC/MS analysis. The mass of the peptide should increase by 2 Da.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO or DMF.
-
Add 1.1 equivalents of the this compound stock solution to the reduced peptide solution.
-
Allow the reaction to proceed at room temperature (20°C) for 1 hour. The reaction is often complete within 15-20 minutes.[5][8][9]
-
-
Reaction Quenching (Optional):
-
To cap any unreacted thiols, a quenching reagent such as N-ethylmaleimide can be added in excess.
-
-
Purification of the PEGylated Peptide:
-
Purify the PEGylated peptide from excess PEG reagent and other reaction components using Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC.[11]
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect fractions corresponding to the PEGylated peptide.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide by LC/MS. The expected mass will be the mass of the reduced peptide plus the mass of the this compound minus the mass of two bromine atoms.[12]
-
Further characterization can be performed using SDS-PAGE (which will show an increase in apparent molecular weight) and peptide mapping.[13]
-
Protocol 2: PEGylation of a Peptide with a Single Free Cysteine
This protocol is for peptides that already contain a free cysteine residue for conjugation.
Materials:
-
Peptide with a single free cysteine
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Purification columns (e.g., Size-Exclusion Chromatography)
-
LC/MS system for analysis
Procedure:
-
Peptide Dissolution:
-
Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 to purify and characterize the PEGylated peptide. The expected mass will be the mass of the peptide plus the mass of the PEG reagent with the loss of one bromine atom.
-
Visualizations
Reaction Mechanism
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. bachem.com [bachem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 8. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dibromomaleimide (DBM) Linkers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to manage and leverage the hydrolysis of dibromomaleimide (DBM) linkers effectively.
Troubleshooting Guide
A unique feature of dibromomaleimide chemistry is the role of hydrolysis. Before conjugation, hydrolysis is an undesirable side reaction that deactivates the linker. After conjugation, hydrolysis is a crucial step to form a stable, irreversible bond. This guide addresses issues arising from both scenarios.
Issue 1: Dibromomaleimide (DBM) reagent is inactive or shows low conjugation efficiency.
This problem is often due to premature hydrolysis of the DBM reagent before it has a chance to react with the target thiol.
-
Question: At what pH are you performing the conjugation?
-
Problem: DBM reagents are highly susceptible to hydrolysis, and this reaction is accelerated by basic conditions. The bromines on the maleimide (B117702) ring make it more electron-deficient and thus more prone to hydrolysis than standard maleimides.[1][2]
-
Recommended Action: For the initial conjugation step, maintain a pH range of 6.5-7.5.[3][4] This provides a balance between the thiol-maleimide reaction rate and the rate of linker hydrolysis. Avoid pH levels above 7.5 during the conjugation phase.[4]
-
-
Question: How are you preparing and storing your DBM stock solution?
-
Problem: DBMs can hydrolyze rapidly in aqueous buffers. The half-life of a DBM reagent can be less than a minute at pH 8.0.[1][2]
-
Recommended Action: Prepare stock solutions of DBM linkers in a dry, biocompatible organic solvent like DMSO and store them under moisture-free conditions.[3] Add the DBM stock solution to your aqueous reaction buffer immediately before starting the conjugation. Do not store DBM linkers in aqueous solutions.[5]
-
-
Question: What buffer are you using?
-
Problem: Buffers containing primary or secondary amines (e.g., Tris) can react with the maleimide, competing with the desired thiol reaction.
-
Recommended Action: Use non-nucleophilic buffers such as phosphate (B84403), HEPES, or citrate.
-
Issue 2: My DBM-linked conjugate is unstable, and I'm observing payload loss.
This issue suggests that the crucial post-conjugation hydrolysis step is incomplete, leaving the conjugate susceptible to a reverse Michael reaction (deconjugation), especially in the presence of other thiols like albumin in plasma.[6][7][8]
-
Question: Did you include a dedicated hydrolysis ("locking") step after conjugation?
-
Problem: The initial thioether linkage formed is reversible. A subsequent ring-opening hydrolysis reaction is required to form a stable maleamic acid derivative, which "locks" the payload and prevents deconjugation.[8][9]
-
Recommended Action: After the initial conjugation, intentionally promote hydrolysis. This can be achieved by raising the pH of the reaction mixture to ~8.5 and incubating for a set period.[2][9]
-
-
Question: How long was the hydrolysis step, and at what temperature?
-
Problem: The rate of this stabilizing hydrolysis depends on the specific DBM linker structure, pH, and temperature. Insufficient time or non-optimal conditions will result in an incompletely stabilized conjugate.
-
Recommended Action: Use DBM linkers with electron-withdrawing groups (e.g., C-2 or aryl linkers), which are designed to undergo accelerated hydrolysis.[2][9] This can reduce the required hydrolysis time from over 48 hours to just one hour.[2] Confirm hydrolysis is complete using mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of water.
-
Frequently Asked Questions (FAQs)
Q1: What is dibromomaleimide hydrolysis? A1: It is a chemical reaction where the cyclic imide of the maleimide ring is opened by reacting with a water molecule to form a linear, more stable maleamic acid derivative.[4][8] This can happen to the DBM reagent itself (deactivating it) or to the dithiomaleimide conjugate (stabilizing it).
Q2: Why is hydrolysis a critical consideration for DBM linkers? A2: Hydrolysis has a dual role. Before conjugation, it is an undesirable side reaction that renders the DBM linker unreactive towards thiols. After conjugation with a thiol, hydrolysis is a necessary secondary reaction that converts the reversible thioether bond into a highly stable, ring-opened structure that is resistant to cleavage by other thiols.[7][8][10]
Q3: How does the DBM linker structure influence the rate of hydrolysis? A3: The rate of hydrolysis is highly dependent on the linker's electronic properties. The two bromine atoms on the DBM ring are electron-withdrawing, which makes DBMs hydrolyze faster than standard maleimides.[1] Furthermore, attaching electron-withdrawing linkers to the maleimide nitrogen (e.g., C-2 glycine-derived or aryl linkers) dramatically accelerates post-conjugation hydrolysis compared to more aliphatic linkers (e.g., C-6 caproyl).[2][9]
Q4: Can the hydrolysis reaction be reversed? A4: No, the ring-opening hydrolysis of the maleimide or the resulting dithiomaleimide conjugate is irreversible under typical physiological and experimental conditions.
Q5: Are there more stable alternatives to dibromomaleimides? A5: Yes, diiodomaleimides have been shown to offer greater hydrolytic stability (pre-conjugation) compared to dibromomaleimides, providing a wider window for conjugation, especially with sterically hindered systems, while still allowing for post-conjugation stabilization.[11]
Data Presentation
Table 1: Comparison of Hydrolysis Half-Lives (t½) for DBM Reagents and Conjugates
| Moiety | Linker Type | pH | Temperature | Half-Life (t½) | Notes |
| Dibromomaleimide Reagent | C-2 | 8.0 | RT | < 1 minute | Highlights the extreme instability of the reagent in basic solution.[1][2] |
| Dibromomaleimide Reagent | N/A | 7.4 | RT | 17.9 minutes | Shows rapid hydrolysis even at physiological pH.[11] |
| Dithiomaleimide Conjugate (Post-thiol reaction) | C-6 | 8.5 | RT | ~48 hours | Demonstrates the slow rate of stabilization with older linkers.[2] |
| Dithiomaleimide Conjugate (Post-thiol reaction) | C-2 | 8.5 | RT | 16-19 minutes | Illustrates the dramatic acceleration with optimized linkers.[2] |
| Dithiomaleimide Conjugate (Post-thiol reaction) | Aryl | 8.5 | RT | 16-19 minutes | Shows a similar acceleration effect to the C-2 linker.[2] |
RT = Room Temperature
Experimental Protocols
Protocol 1: Optimized DBM Conjugation with Controlled Hydrolysis
This protocol is designed for conjugating a DBM linker to a protein with native disulfide bonds, followed by a rapid stabilization step.
-
Disulfide Reduction:
-
Prepare the antibody or protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 5-10 fold molar excess.
-
Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.
-
-
Conjugation:
-
Remove the excess reducing agent using a desalting column or buffer exchange into a buffer at pH 7.0-7.4 .
-
Immediately add the DBM linker (from a fresh DMSO stock) at a slight molar excess (e.g., 1.5 equivalents).
-
Incubate at room temperature for 5-15 minutes. The reaction is typically very fast.
-
-
Stabilization (Hydrolysis Lock):
-
Adjust the pH of the reaction mixture to 8.5 using a suitable base (e.g., 1M borate (B1201080) buffer).
-
Incubate at room temperature for 1 hour (for accelerated linkers like C-2 or aryl) or longer as determined for your specific linker.[9]
-
-
Purification:
-
Purify the final, stabilized conjugate using standard methods like size exclusion chromatography (SEC) or affinity chromatography to remove excess linker and hydrolyzed byproducts.
-
-
Analysis:
-
Confirm the final conjugate structure and homogeneity using LC-MS (looking for the correct mass and an 18 Da increase from the initial conjugate) and SDS-PAGE.
-
Mandatory Visualization
Caption: The dual role of hydrolysis in dibromomaleimide chemistry.
Caption: Troubleshooting workflow for DBM linker issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Thiol Reactions with 3,4-Dibromo-Mal-PEG2-Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,4-Dibromo-Mal-PEG2-Amine for thiol-specific bioconjugation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range ensures the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing competing side reactions such as hydrolysis of the maleimide ring and reaction with amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: How does pH affect the stability of the this compound reagent?
A2: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[2] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[2] Therefore, it is crucial to prepare solutions of the maleimide reagent fresh and work within the recommended pH range of 6.5-7.5.[2] For short-term storage of aqueous solutions, a slightly acidic pH of 6.0-6.5 can be used.[3]
Q3: Can this compound react with other functional groups besides thiols?
A3: While the reaction is highly selective for thiols within the optimal pH range of 6.5-7.5, side reactions with other nucleophiles can occur, particularly at higher pH.[1] Above pH 7.5, primary amines (e.g., lysine (B10760008) residues) can react with the maleimide.[1] It is also important to avoid buffers containing primary or secondary amines and thiols.[1]
Q4: How many thiol-containing molecules can react with one molecule of this compound?
A4: this compound has two bromine atoms on the maleimide ring, allowing for the substitution of each bromine with a thiol to form two stable thioether bonds.[4] This enables the crosslinking of two thiol-containing molecules or the creation of intramolecular disulfide bridges.
Q5: What are the common causes of low conjugation efficiency?
A5: Low conjugation efficiency can stem from several factors:
-
Incorrect pH: The reaction rate is significantly slower at pH values below 6.5.[3]
-
Maleimide Hydrolysis: Using old or improperly stored maleimide solutions can lead to a high percentage of hydrolyzed, unreactive reagent.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[3]
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter that can significantly impact conjugation efficiency.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thiol conjugation reaction with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Verify the pH of your buffer before starting the reaction.[1][2] |
| Hydrolyzed Maleimide Reagent | Always prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous solutions for extended periods.[1] | |
| Oxidized Thiol Groups | Reduce disulfide bonds in your protein or peptide prior to conjugation using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[3] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM).[3] | |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. A typical starting point is a 10:1 to 20:1 molar excess of the maleimide reagent. | |
| Non-Specific Labeling | Reaction pH is too High | Maintain the reaction pH at or below 7.5 to minimize the reaction with primary amines like lysine residues.[1] |
| Contaminants in Buffer | Use buffers free of primary and secondary amines or thiols (e.g., Tris buffer should be used with caution).[1] | |
| Precipitation During Reaction | Poor Solubility of Reagents | For reagents with poor aqueous solubility, consider using a co-solvent such as DMSO or DMF.[5][6] |
| Inconsistent Results | Variability in Reagent Preparation | Standardize the protocol for preparing and handling the maleimide and thiol solutions to ensure reproducibility. |
| Thiol Quantification is Inaccurate | Use a reliable method, such as Ellman's reagent (DTNB), to accurately determine the concentration of free thiols before setting up the reaction.[3] |
Experimental Protocols
Protocol 1: General Thiol Conjugation to this compound
This protocol provides a general procedure for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) to this compound.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Chelating Agent (optional): EDTA
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed reaction buffer to a concentration of 1-10 mg/mL.[5][6]
-
(Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
(Optional) Add EDTA to the buffer to a final concentration of 1-5 mM to prevent metal-catalyzed oxidation of thiols.[3]
-
-
Prepare the this compound Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the thiol-containing molecule solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other byproducts by purifying the conjugate using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol is for determining the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Thiol-containing sample
-
Cysteine or other thiol standard
Procedure:
-
Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
Add 50 µL of the standard or unknown sample to 2.5 mL of reaction buffer.
-
Add 250 µL of the DTNB stock solution and mix well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration in the unknown sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Thiol-Maleimide Reaction Pathway.
Caption: Troubleshooting Workflow for Low Conjugation.
Caption: General Experimental Workflow.
References
Technical Support Center: 3,4-Dibromo-Mal-PEG2-Amine Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during bioconjugation experiments using 3,4-Dibromo-Maleimide (DBM) linkers, such as 3,4-Dibromo-Mal-PEG2-Amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended reaction of a 3,4-Dibromo-Maleimide (DBM) linker?
A1: The primary application of DBM linkers is to bridge disulfide bonds in proteins, such as antibodies. The process involves the reduction of a disulfide bond to yield two free thiol groups (cysteines). The DBM reagent then reacts with both thiols, with each bromine atom acting as a leaving group, to form a stable, thioether-linked bridge. This method is a cornerstone of "next-generation maleimide" (NGM) chemistry for creating homogenous and stable antibody-drug conjugates (ADCs).[1][2]
Q2: Can this compound react with lysine (B10760008) residues?
A2: While the primary target of DBM reagents is cysteine, they can react with primary amines like the epsilon-amino group of lysine. This is generally not the intended reaction pathway in disulfide bridging protocols. However, a strategy exists for a sequential, one-pot, dual thiol-amine conjugation.[3][4] In this approach, a thiol first reacts with the DBM, substituting one bromine. Subsequently, an amine can be added to substitute the second bromine, forming a stable aminothiomaleimide.[3][4] Therefore, a side reaction with lysine is mechanistically possible, particularly if there is an excess of DBM reagent or if reaction conditions are not optimized for disulfide bridging.
Q3: What is the most significant side reaction to be aware of when using DBM linkers?
A3: The most critical and rapid side reaction is the hydrolysis of the DBM reagent itself. The two electron-withdrawing bromine atoms make the maleimide (B117702) ring highly electrophilic and susceptible to rapid opening by water, especially at neutral or alkaline pH.[1][5][6] This hydrolysis converts the reactive DBM into an unreactive maleamic acid, rendering it incapable of participating in the desired conjugation reaction.[6][7] This reaction can occur very quickly, with reported half-lives of less than a minute to under 20 minutes, depending on the specific linker structure and buffer conditions.[1][6][7]
Q4: My DBM conjugation is inefficient or failing completely. What are the likely causes?
A4: There are several potential causes for low or no conjugation efficiency:
-
Reagent Hydrolysis: The DBM linker may have hydrolyzed before it could react with the target protein. This is the most common failure mode.[1][7]
-
Incomplete Disulfide Reduction: For disulfide bridging applications, the target disulfide bonds on the protein must be fully reduced to free thiols. Incomplete reduction will result in a lower Drug-to-Antibody Ratio (DAR).
-
Steric Hindrance: The target disulfide bond or cysteine residue may be in a sterically hindered location, preventing the DBM linker from accessing it efficiently.[6][7]
-
Incorrect pH: The pH of the reaction buffer is critical. While the reaction with thiols is rapid, the rate of hydrolysis is also highly pH-dependent, increasing at higher pH values.[5][8]
Q5: How can I improve the stability and prevent the premature hydrolysis of my DBM linker?
A5: To mitigate premature hydrolysis, consider the following:
-
Buffer Preparation: Prepare aqueous buffers immediately before use and ensure they are degassed.
-
Stock Solutions: Prepare concentrated stock solutions of the DBM linker in a dry, water-miscible organic solvent like DMSO and add it to the reaction buffer immediately before starting the conjugation.
-
Reaction Time: Keep the reaction time as short as possible. The reaction between DBM and thiols is typically very fast.[2]
-
pH Optimization: While the thiol-maleimide reaction works well at pH 6.5-7.5, DBM reagents for disulfide bridging are often used at a slightly higher pH (up to 8.5) to facilitate rapid post-conjugation hydrolysis for stabilization.[5] This requires careful optimization to balance conjugation efficiency against reagent hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with 3,4-Dibromo-Maleimide linkers.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| Low or No Conjugation | DBM Reagent Hydrolysis: The linker degraded in the aqueous buffer before reacting.[1][7] | Minimize the time the DBM linker is in aqueous solution before conjugation. | 1. Prepare a fresh, concentrated stock solution of the DBM linker in anhydrous DMSO. 2. Add the DBM stock solution to the protein solution (in reaction buffer) immediately to start the reaction. 3. Analyze the reaction mixture at short time points (e.g., 15, 30, 60 minutes) to find the optimal reaction time. |
| Incomplete Disulfide Reduction: Target disulfide bonds were not fully reduced to free thiols. | Ensure complete reduction of disulfide bonds prior to adding the DBM linker. | 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Incubate for 30-60 minutes at room temperature or 37°C. 4. Remove the excess reducing agent via a desalting column before adding the DBM linker. | |
| Formation of Unexpected Adducts | Reaction with Lysine: The DBM linker is reacting with surface-exposed lysine residues.[4] | Optimize the reaction stoichiometry and pH. | 1. Reduce the molar excess of the DBM linker relative to the protein. Start with a 5-10 fold excess. 2. Lower the reaction pH to 7.0-7.5 to favor the reaction with thiols over amines.[9] 3. Characterize the product mixture thoroughly using Mass Spectrometry (MS) to identify the sites of conjugation. |
| Poor Conjugate Stability (in vitro) | Incomplete Post-Conjugation Hydrolysis: The dithio-maleimide bridge has not fully hydrolyzed to the stable maleamic acid form.[5] | Promote hydrolysis after the initial conjugation is complete. | 1. After confirming conjugate formation, adjust the pH of the solution to 8.5. 2. Incubate at 37°C for 1-2 hours to ensure complete ring-opening to the stable maleamic acid.[5][10] 3. Monitor the conversion by MS. |
Data Summary
The stability of maleimide-based linkers is highly dependent on their structure and the pH of the environment. DBM linkers are particularly susceptible to hydrolysis.
| Compound Type | Condition | Half-life (t½) | Reference |
| Dibromomaleimide (DBM) with C-2 linker | pH 8.0 | < 1 minute | [1][5] |
| N-methyl dibromomaleimide | pH 7.4 | 17.9 minutes | [6][7] |
| Dithiophenolmaleimides | pH 8.0 | 30-60 minutes | [1] |
Reaction Pathways and Workflows
Diagrams of Key Chemical Reactions
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Antibody-Drug Conjugation Reactions
Welcome to the technical support center for antibody-drug conjugation (ADC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ADC production workflows.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during antibody-drug conjugation:
Q1: What are the most common causes of low conjugation efficiency in ADC reactions?
Low conjugation efficiency can stem from several factors including suboptimal reaction conditions (e.g., incorrect pH, temperature, or incubation time), poor quality of the antibody or drug, and an inappropriate choice of conjugation method or linker chemistry.[] Additionally, the purity of the antibody is crucial, as impurities can compete for reactive sites.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the performance of an ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that determines the amount of payload delivered to the target cell and directly impacts both the safety and efficacy of the ADC.[3] An ideal DAR is typically between 2 and 4.[] Over-conjugation (a high DAR) can lead to reduced solubility, increased aggregation, and higher immunogenicity, while under-conjugation (a low DAR) may result in insufficient potency.[][2]
Q3: What is the optimal pH for maleimide-based conjugation reactions?
For maleimide-based conjugation to sulfhydryl groups, the optimal pH range is between 6.5 and 7.5.[4] Operating outside this window can lead to side reactions, such as reaction with primary amines at a pH above 8.5 or an increased rate of maleimide (B117702) hydrolysis.[4]
Q4: Why is my ADC aggregating, and how can I prevent it?
Aggregation is a common issue, often caused by the increased hydrophobicity of the ADC after conjugation with a hydrophobic drug-linker.[2][4][5] Other contributing factors include a high DAR, improper buffer conditions, and the use of organic co-solvents like DMSO.[2][4][6] To prevent aggregation, one can aim for a lower target DAR, optimize buffer conditions, and minimize the concentration of organic solvents.[2][6] The addition of stabilizers to the formulation can also help preserve the structure of the ADC.[7]
Q5: What are the best methods for purifying my final ADC product?
Purification of ADCs aims to remove unconjugated antibodies, free drug, and aggregates.[8] Common purification techniques include Tangential Flow Filtration (TFF) for removing small molecule impurities and concentrating the ADC, and various chromatography methods.[9][10] Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEC) are effective for separating ADC species with different DARs and removing aggregates.[5][11]
Troubleshooting Guides
This section provides systematic guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a primary indicator of an inefficient conjugation reaction.[2]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low DAR.
Potential Causes and Recommended Actions
| Potential Cause | Recommended Action |
| Incorrect Molar Ratio of Drug-Linker to Antibody | Optimize the molar excess of the drug-linker. A common starting point is a 5-10 fold molar excess.[2] |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal parameters.[][2] |
| Presence of Impurities in Antibody Preparation | Ensure the antibody is highly pure (>95%), as impurities can compete for reactive sites. Use methods like Size-Exclusion Chromatography (SEC) for purification.[2][4] |
| Inactivated Drug-Linker | Use freshly prepared drug-linker solutions and avoid repeated freeze-thaw cycles, as some compounds can be sensitive to hydrolysis.[2] |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time. Verify the number of free thiols using Ellman's assay before conjugation.[2][4] |
| Incompatible Buffer Components | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the conjugation reaction. Perform a buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS).[2] |
| Steric Hindrance | If the conjugation site on the antibody is sterically hindered, consider using a linker with a longer spacer arm to improve accessibility.[2] |
Issue 2: High Levels of Aggregation
ADC aggregation can compromise product safety and efficacy.[5]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for ADC aggregation.
Potential Causes and Recommended Actions
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation. Aim for a lower target DAR (e.g., 2-4) by adjusting the molar ratio of the drug-linker.[2][4] |
| Hydrophobicity of the Drug-Linker | The hydrophobic nature of many cytotoxic drugs can lead to aggregation upon conjugation.[2][3] Including a co-solvent such as DMSO or ethanol (B145695) (typically 5-10% v/v) in the reaction mixture can help.[2] |
| Inappropriate Buffer Conditions | Suboptimal pH or high salt concentrations can contribute to protein aggregation.[2] Optimize buffer conditions; specialized ADC stabilizing buffers are also available.[7] |
| Over-reduction of the Antibody | Extensive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation.[4] Carefully optimize the amount of reducing agent used. |
| Elevated Temperature | Higher temperatures can increase the rate of aggregation.[12] Perform conjugation and storage at lower temperatures (e.g., 4°C) where possible. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is suitable when the drug and antibody have distinct absorbance maxima.[3]
Materials:
-
ADC sample
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for dilution
Methodology:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the drug (λmax_drug).
-
Correct the absorbance at 280 nm for the contribution of the drug at this wavelength. The correction factor can be determined from the spectrum of the free drug.
-
Calculate the antibody concentration using its known extinction coefficient at 280 nm (ε_Ab_280) and the corrected absorbance value, applying the Beer-Lambert law (A = εcl).
-
Calculate the drug concentration using its extinction coefficient at its λmax (ε_drug_λmax) and its absorbance at that wavelength.
-
The DAR is the molar ratio of the drug to the antibody.
Calculation:
-
Corrected A280 = A280_ADC - (Aλmax_drug * (ε_drug_280 / ε_drug_λmax))
-
Antibody Concentration (M) = Corrected A280 / ε_Ab_280
-
Drug Concentration (M) = Aλmax_drug / ε_drug_λmax
-
DAR = Drug Concentration / Antibody Concentration
Protocol 2: Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity.[]
Materials:
-
ADC sample
-
HPLC system
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Methodology:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
Different peaks in the chromatogram correspond to ADC species with different DARs, with higher DAR species being more hydrophobic and eluting later. Unconjugated antibody will elute first.
General ADC Conjugation Workflow
The following diagram illustrates a typical workflow for producing an antibody-drug conjugate.
Caption: A generalized workflow for ADC production.
References
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. lonza.com [lonza.com]
- 10. adcreview.com [adcreview.com]
- 11. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Low Cysteine Thiol Reactivity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low reactivity of cysteine thiols in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no reactivity of my cysteine thiol?
Low reactivity of cysteine thiols is a common issue that can stem from several factors throughout an experimental workflow. The most frequent causes include:
-
Oxidation of the Thiol Group: Cysteine residues are highly susceptible to oxidation, which can lead to the formation of disulfide bonds (cystine) or other oxidized species like sulfenic, sulfinic, and sulfonic acids. These oxidized forms are unreactive towards common thiol-modifying reagents like maleimides.
-
Suboptimal pH of the Reaction Buffer: The reactivity of the cysteine thiol is highly dependent on its protonation state. The nucleophilic thiolate anion (S-) is significantly more reactive than the protonated thiol (SH). The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological pH (~7.4), only a small fraction is in the reactive thiolate form.[1][2]
-
Steric Hindrance: The cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible to labeling reagents.[3][4]
-
Presence of Interfering Substances: Components in the reaction buffer, such as other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) or strong nucleophiles, can compete with the target cysteine for the labeling reagent.[5]
-
Degradation of the Labeling Reagent: Thiol-reactive reagents, particularly maleimides, can hydrolyze and become inactive if not stored and handled properly.[5]
-
Incorrect Molar Ratio of Reactants: An insufficient amount of the labeling reagent relative to the protein concentration can result in incomplete labeling.[5]
Q2: How can I determine if my cysteine thiols are oxidized?
Several methods can be employed to assess the oxidation state of cysteine residues:
-
Ellman's Assay (DTNB Assay): This is a widely used colorimetric assay to quantify free (reduced) thiols in a sample.[6][7][8][9] A low or absent signal in this assay suggests that the majority of your cysteine residues are oxidized.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying various oxidative modifications on cysteine residues. By analyzing the mass-to-charge ratio of peptides, one can detect the mass shifts corresponding to disulfide bond formation, sulfenylation (+16 Da), sulfinylation (+32 Da), and sulfonylation (+48 Da).[10][11][12]
-
Fluorescent Probes: Specific fluorescent probes are available that react with free thiols, allowing for their quantification and visualization.[13][14][15] A lack of fluorescence signal would indicate the absence of reactive thiols.
Q3: What is the optimal pH for labeling cysteine thiols, and why is it important?
The optimal pH for most cysteine labeling reactions, particularly with maleimides, is between 6.5 and 7.5.[16] Here's why:
-
Reactivity: While the more reactive thiolate anion is favored at higher pH, a pH above 7.5 can lead to non-specific reactions with other nucleophilic amino acid residues, such as lysines.[16]
-
Specificity: The pH range of 6.5-7.5 provides a good balance between having a sufficient concentration of the reactive thiolate for efficient labeling while minimizing off-target reactions.[16]
-
Reagent Stability: Maleimide reagents can be more susceptible to hydrolysis at higher pH values, reducing their labeling efficiency.
The pKa of a cysteine thiol can be influenced by its local microenvironment within the protein.[1][2][3] Therefore, some empirical optimization of the pH may be necessary for your specific protein.
Q4: My protein has multiple cysteines, but only some are labeling. What could be the reason?
This phenomenon is quite common and is usually attributed to differences in the accessibility and reactivity of the individual cysteine residues.
-
Solvent Accessibility: Cysteines located on the surface of the protein are more readily accessible to labeling reagents than those buried in the hydrophobic core.
-
Local Microenvironment and pKa: The pKa of a cysteine thiol can be significantly influenced by neighboring amino acid residues.[1][2] A lower pKa will result in a higher proportion of the more reactive thiolate form at a given pH, leading to preferential labeling.[17] For instance, the presence of nearby positively charged residues (e.g., lysine, arginine) or hydrogen bond donors can stabilize the thiolate and lower the pKa.[2]
-
Steric Hindrance: The local protein structure around a cysteine can physically block the approach of a bulky labeling reagent.[18]
Q5: How can I improve the accessibility of buried cysteine residues?
To label cysteine residues that are not on the protein surface, you can try using mild denaturing conditions to partially unfold the protein.
-
Denaturants: The use of denaturants like urea (B33335) or guanidinium (B1211019) chloride can help expose buried cysteines. It is crucial to use a concentration that is sufficient to increase accessibility without irreversibly denaturing the protein, unless subsequent refolding is part of the protocol.
-
Temperature: Gently increasing the reaction temperature can sometimes promote local unfolding and improve accessibility. However, this should be done with caution to avoid protein denaturation and aggregation.[19]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues of low cysteine thiol reactivity.
Initial Assessment: Is the Thiol Present and Reduced?
Before troubleshooting the labeling reaction itself, it's essential to confirm the presence of free, reduced thiols.
Recommended Action: Perform an Ellman's Assay to quantify the concentration of free sulfhydryl groups in your protein sample.
| Ellman's Assay Result | Interpretation | Next Steps |
| Expected concentration of free thiols | Cysteines are present and reduced. The issue is likely with the labeling reaction itself. | Proceed to "Troubleshooting the Labeling Reaction." |
| Low or no free thiols detected | Cysteines are likely oxidized (e.g., disulfide-bonded) or absent. | Proceed to "Addressing Thiol Oxidation." |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol describes the use of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify free sulfhydryl groups.[6][7][8][9][20][21][22]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: Cysteine or N-acetylcysteine at a known concentration (e.g., 1.5 mM) in Reaction Buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure (Microplate Format):
-
Prepare Standard Curve: Create a serial dilution of the Thiol Standard in the Reaction Buffer to generate a standard curve (e.g., from 1.0 mM down to 0.01 mM).
-
Sample Preparation: Dilute your protein sample in the Reaction Buffer to a concentration that will fall within the linear range of your standard curve.
-
Reaction Setup: In a 96-well plate, add 10 µL of each standard and unknown sample to separate wells. Prepare a blank well with 10 µL of Reaction Buffer.
-
Initiate Reaction: Add 190 µL of the Ellman's Reagent Solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of free thiols in your unknown samples from this curve.
Alternatively, the concentration of sulfhydryl groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[6][22]
Protocol 2: Reduction and Alkylation of Cysteine Residues
This protocol is for reducing disulfide bonds and then alkylating the resulting free thiols to prevent re-oxidation, often used as a sample preparation step before mass spectrometry analysis.[19][23][24][25]
Materials:
-
Denaturing Buffer: 6 M Guanidinium HCl, 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylating Agent: Iodoacetamide (IAM) or N-ethylmaleimide (NEM).
-
Quenching Reagent: DTT or β-mercaptoethanol.
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in the Denaturing Buffer.
-
Add the reducing agent to a final concentration of 10 mM (for DTT) or 20 mM (for TCEP).
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent to a final concentration of 50 mM (for IAM) or 40 mM (for NEM).
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume any excess alkylating agent.
-
Incubate for 15 minutes.
-
-
Sample Cleanup: The protein sample can then be purified from the excess reagents by dialysis, buffer exchange, or precipitation prior to downstream applications like mass spectrometry.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate key concepts and troubleshooting workflows.
Caption: A troubleshooting workflow for low cysteine thiol reactivity.
Caption: Factors influencing cysteine thiol reactivity.
Data Summary Tables
Table 1: Common Thiol-Reactive Chemistries and their Optimal Reaction Conditions
| Reactive Group | Target | Optimal pH Range | Key Considerations |
| Maleimide | Thiol | 6.5 - 7.5 | Highly specific for thiols within this pH range. Susceptible to hydrolysis at pH > 8.0.[16] |
| Iodoacetamide | Thiol | 7.5 - 8.5 | Reacts with thiols via SN2 reaction. Can also react with other nucleophiles at higher pH. |
| DTNB (Ellman's Reagent) | Thiol | ~8.0 | Used for quantification. The reaction produces a colored product.[6] |
Table 2: Influence of pH on Cysteine Thiolate Anion Population
This table illustrates the theoretical percentage of cysteine in the more reactive thiolate form at different pH values, assuming a pKa of 8.5.
| pH | % Thiolate (S⁻) | Relative Reactivity |
| 6.5 | ~1% | Very Low |
| 7.0 | ~3% | Low |
| 7.5 | ~9% | Moderate |
| 8.0 | ~24% | High |
| 8.5 | 50% | Very High |
| 9.0 | ~76% | Very High (risk of non-specific reactions) |
Note: The actual pKa of a cysteine in a protein can vary significantly based on its local environment.[1][2][17]
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. interchim.fr [interchim.fr]
- 10. biorxiv.org [biorxiv.org]
- 11. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 22. longdom.org [longdom.org]
- 23. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCEP Reduction for Dibromomaleimide Conjugation
Welcome to the technical support center for TCEP (Tris(2-carboxyethyl)phosphine) reduction protocols prior to dibromomaleimide conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCEP and why is it used before dibromomaleimide conjugation?
A1: TCEP is a potent, odorless, and thiol-free reducing agent used to cleave disulfide bonds (S-S) in proteins and peptides, exposing free sulfhydryl (-SH) groups on cysteine residues.[1] This reduction is a critical step before conjugation with dibromomaleimide, as the maleimide (B117702) group specifically reacts with free sulfhydryls to form stable thioether bonds.[2][] Dibromomaleimides are used to create stable, trifunctional conjugates.[4]
Q2: What are the advantages of TCEP over other reducing agents like DTT?
A2: TCEP offers several advantages over traditional reducing agents like dithiothreitol (B142953) (DTT):
-
Odorless: TCEP is non-volatile and lacks the unpleasant odor of thiol-based agents.[1]
-
Stability: It is more resistant to air oxidation and stable in aqueous solutions over a wider pH range.[1][5]
-
Effectiveness at Lower pH: TCEP is effective at lower pH values where DTT is largely inactive.[6][7]
-
Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, which drives the reaction to completion.[1]
Q3: Can TCEP react with dibromomaleimide? Should it be removed before conjugation?
A3: Yes, TCEP can react directly with maleimides.[8][9] This side reaction forms a stable adduct, consuming both the maleimide reagent and the reducing agent, which significantly reduces the efficiency of the desired protein conjugation.[8][9][10] Therefore, it is highly recommended to remove or neutralize excess TCEP before adding the dibromomaleimide reagent.[8]
Q4: How can I remove or quench TCEP after reduction?
A4: There are two primary methods to deal with excess TCEP:
-
Removal: Excess TCEP can be removed using size-exclusion chromatography, such as a desalting column.[1][2][8] The protein will elute in the void volume, while the smaller TCEP molecules are retained.[8]
-
In Situ Quenching: TCEP can be neutralized directly in the reaction mixture by adding a quenching agent. Water-soluble PEG-azides are effective for this purpose, reacting with TCEP via a Staudinger reaction to form a phosphine (B1218219) oxide, thus preventing it from reacting with the maleimide.[8][11]
Q5: What are the optimal conditions for TCEP reduction?
A5: The optimal conditions depend on the specific protein and the number of disulfide bonds. However, general guidelines are provided in the table below. A molar excess of TCEP is recommended for a rapid and complete reaction.[1]
Quantitative Data Summary
Table 1: Recommended Conditions for TCEP Reduction of Proteins/Antibodies
| Parameter | Recommended Range/Value | Notes | Source(s) |
| TCEP Concentration | 5-50 mM | For complete reduction. For selective reduction of antibody hinge regions, lower concentrations (e.g., 3.8-4.0 mM) can be used. | [1][12][13] |
| Molar Excess of TCEP | 10-100x over protein | A 1:1 molar ratio of TCEP to disulfide bonds can take nearly an hour to complete. | [1][6] |
| Incubation Time | 15-30 minutes | For complete reduction with sufficient TCEP excess. Longer times may be needed for lower concentrations or more stable disulfides. | [1][2][13] |
| Temperature | Room Temperature (20-25°C) | Incubation at 37°C is also reported, potentially for more complete reduction. | [2][14] |
| pH | 4.6 - 8.5 | TCEP is effective over a broad pH range. The maleimide reaction itself is optimal at pH 6.5-7.5. | [1][2][13][15] |
| Buffer | Tris, HEPES, PBS | Avoid phosphate (B84403) buffers if TCEP stability is a concern over long periods. If using PBS, prepare TCEP solution immediately before use. Include 5-10 mM EDTA to prevent re-oxidation of thiols. | [12][15][16][17] |
Experimental Protocols
Protocol 1: TCEP Reduction with Removal by Desalting Column
-
Protein Preparation: Dissolve the protein (e.g., antibody) in a suitable reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2 with 5 mM EDTA) to a final concentration of 1-10 mg/mL.[8]
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).[7] Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., 10 mM).[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[2]
-
TCEP Removal: Immediately following incubation, apply the reaction mixture to a desalting column that has been equilibrated with the conjugation buffer (e.g., PBS, pH 7.2 with 5 mM EDTA).[1][8]
-
Collect Protein: Collect the protein-containing fractions, which will elute in the void volume. The reduced protein is now ready for immediate conjugation with dibromomaleimide.[8]
Protocol 2: TCEP Reduction with In Situ Quenching
-
Protein Preparation: Dissolve the protein in a suitable buffer as described in Protocol 1.
-
TCEP Addition: Add TCEP stock solution to the desired final concentration and incubate for 30 minutes at room temperature.
-
Quenching: Add a PEG-azide quenching agent to the reaction mixture (e.g., 10 equivalents relative to the initial TCEP concentration).[8]
-
Incubation for Quenching: Incubate the mixture for 1 hour at 37°C to ensure complete oxidation of TCEP.[8][11]
-
Conjugation: The reaction mixture containing the reduced protein is now ready for the direct addition of the dibromomaleimide reagent.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incomplete Disulfide Reduction | Increase TCEP concentration, incubation time, or temperature. Ensure the TCEP stock solution is fresh and active. Under-reduction can occur if TCEP has expired.[18] |
| Re-oxidation of Thiols | Work quickly after the reduction step. Always include a chelating agent like EDTA (5-10 mM) in all buffers to prevent metal-catalyzed oxidation.[17] Degas buffers before use. |
| TCEP Interference with Maleimide | Ensure complete removal or quenching of TCEP before adding the dibromomaleimide. Failure to do so is a common cause of low conjugation efficiency.[8] |
| Hydrolyzed Dibromomaleimide | Dibromomaleimides can hydrolyze rapidly, especially at higher pH.[19] Prepare the dibromomaleimide solution immediately before use in an anhydrous solvent like DMSO or DMF.[8] |
| Incorrect pH for Conjugation | The maleimide-thiol reaction is most efficient at pH 6.5-7.5.[2][] At pH > 7.5, hydrolysis of the maleimide and reaction with primary amines can become significant competing reactions.[2] |
Problem 2: Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| Over-reduction of Protein | Excessive TCEP concentration or prolonged incubation can lead to the reduction of structurally critical disulfide bonds, causing protein unfolding and aggregation.[18][20] Optimize TCEP concentration and incubation time to achieve selective reduction of target disulfides (e.g., hinge region in antibodies). |
| Low Protein Solubility | The addition of organic solvents (like DMSO or DMF) for dissolving the dibromomaleimide reagent can cause protein precipitation if the final concentration is too high (typically >10-15%).[17] |
| Incorrect Buffer Conditions | Ensure the buffer composition and pH are optimal for the stability of your specific protein. |
Problem 3: Unspecific Side Reactions
| Possible Cause | Recommended Solution |
| TCEP-induced Protein Backbone Cleavage | Although rare under mild conditions, TCEP has been reported to cause protein backbone cleavage at cysteine residues during extended incubation periods.[16][21] Avoid unnecessarily long incubation times with TCEP. |
| Reaction of Maleimide with Amines | At pH values above 7.5, the reactivity of maleimides towards primary amines (e.g., lysine (B10760008) side chains or the N-terminus) increases.[2] Maintain the conjugation reaction pH between 6.5 and 7.5 for optimal thiol specificity.[] |
Visualizations
Caption: Experimental workflow for TCEP reduction and dibromomaleimide conjugation.
Caption: Troubleshooting logic for low dibromomaleimide conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. Page loading... [wap.guidechem.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. dynamic-biosensors.com [dynamic-biosensors.com]
- 15. agscientific.com [agscientific.com]
- 16. TCEP - Wikipedia [en.wikipedia.org]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 19. researchgate.net [researchgate.net]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3,4-Dibromo-Mal-PEG2-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3,4-Dibromo-Mal-PEG2-Amine conjugates. The following information, presented in a question-and-answer format, addresses specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is showing instability and premature cleavage in serum. What is the likely cause?
The primary cause of instability in maleimide-thiol conjugates, including those formed with this compound, is the retro-Michael reaction. This reaction is the reverse of the initial conjugation, leading to the cleavage of the thioether bond between the maleimide (B117702) and the thiol (e.g., a cysteine residue on a protein).[1] This dissociation is often accelerated in the presence of other thiol-containing molecules, such as glutathione, which is abundant in serum.[2] The released dibromomaleimide-PEG linker can then react with other molecules, leading to off-target effects.
Q2: How can I improve the stability of my this compound conjugate?
There are three primary strategies to significantly enhance the stability of maleimide-thiol conjugates:
-
Hydrolysis of the Succinimide (B58015) Ring: The initial conjugate formed between a dibromomaleimide and a thiol is a dithiomaleimide. This can be hydrolyzed to a dithiomaleamic acid, which is significantly more stable and resistant to the retro-Michael reaction.[3] This "locking" mechanism effectively prevents deconjugation.[4]
-
Transcyclization to a Thiazine (B8601807) Structure (for N-terminal Cysteine Conjugates): If the conjugation occurs at an N-terminal cysteine residue, a spontaneous intramolecular rearrangement can occur, converting the initial succinimide ring into a more stable six-membered thiazine ring.[5][6]
-
Leveraging the Inherent Stability of Dibromomaleimide: this compound is a "next-generation maleimide" (NGM). The resulting dithiomaleamic acid conjugates from dibromomaleimides are inherently more stable than traditional maleimide-thiol adducts and are unreactive towards serum thiols.[7][8]
Q3: What is the expected stability of a this compound conjugate compared to a traditional maleimide conjugate?
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
Potential Cause: Suboptimal reaction conditions.
Solutions:
-
pH: Ensure the reaction pH is between 6.5 and 7.5 for efficient and thiol-specific conjugation. Below pH 6.5, the reaction rate decreases, while above pH 7.5, reactivity with amines can become a competing side reaction.
-
Stoichiometry: Use a molar excess of the this compound reagent (typically 5-20 fold) to drive the reaction to completion.
-
Reducing Agent: If conjugating to a cysteine that is part of a disulfide bond, ensure complete reduction of the disulfide prior to adding the maleimide reagent. Remove the reducing agent (e.g., by dialysis or desalting column) before initiating the conjugation reaction.
Issue 2: Conjugate Instability and Aggregation
Potential Cause: Incomplete hydrolysis of the dithiomaleimide to the dithiomaleamic acid, or suboptimal buffer conditions.
Solutions:
-
Promote Hydrolysis: After the initial conjugation, adjust the pH to 8.0-8.5 and incubate for a period to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[10] Monitor the conversion by mass spectrometry (a mass increase of 18 Da per hydrolyzed site).
-
Buffer Composition: Ensure the final storage buffer for the conjugate is free of thiols and is at a neutral or slightly acidic pH to minimize any potential for retro-Michael reaction, especially if hydrolysis is not fully complete.
Data Presentation
The following tables summarize quantitative data on the stability of maleimide-thiol conjugates under various conditions.
Table 1: Half-life of N-substituted Maleimide-Thiol Conjugates in the Presence of Glutathione [11]
| N-Substituent on Maleimide | Thiol Compound | Half-life of Conversion (hours) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 12.3 |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 |
Conditions: Incubation with glutathione.
Table 2: Comparative Stability of Dibromomaleimide vs. Traditional Maleimide Conjugates [9][12]
| Maleimide Type | Linkage Stability Feature | Key Advantage |
| Traditional Maleimide | Susceptible to retro-Michael reaction, leading to deconjugation. | Well-established chemistry. |
| 3,4-Dibromomaleimide | Forms a dithiomaleimide adduct that rapidly hydrolyzes to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions. | Significantly enhanced stability in biological media. |
Experimental Protocols
Protocol 1: General Serum Stability Assay using RP-HPLC
Objective: To determine the in vitro stability of a this compound conjugate in serum.
Materials:
-
Purified conjugate
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) serum. As a control, prepare a similar dilution in PBS.
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Sample Quenching and Preparation: Precipitate serum proteins by adding three volumes of cold ACN with 0.1% TFA. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the intact conjugate from any degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: Monitor the absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for a protein).
-
-
Data Analysis: Integrate the peak area of the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the t=0 time point. Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 2: Inducing and Confirming Succinimide Ring Hydrolysis[13]
Objective: To convert the dithiomaleimide adduct to the more stable dithiomaleamic acid.
Materials:
-
Purified this compound conjugate
-
Borate (B1201080) buffer, pH 8.5-9.2
-
LC-MS system
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified conjugate into a borate buffer at a pH between 8.5 and 9.2.
-
Incubation: Incubate the conjugate solution at 37°C. The time required for complete hydrolysis can vary, so it is recommended to monitor the reaction over time (e.g., 1, 4, 8, 24 hours).
-
Monitoring by Mass Spectrometry: At each time point, take an aliquot of the reaction and analyze it by LC-MS. Successful hydrolysis will result in a mass increase of 18 Da for each hydrolyzed succinimide ring.
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the conjugate into the desired final storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Promoting Thiazine Rearrangement for N-terminal Cysteine Conjugates[14]
Objective: To facilitate the conversion of an N-terminal cysteine-maleimide conjugate to the more stable thiazine structure.
Materials:
-
Purified N-terminal cysteine conjugate of this compound
-
Phosphate (B84403) buffer (PB), pH 7.4
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Incubation: After the initial conjugation reaction, incubate the conjugate in a phosphate buffer at pH 7.4. The transcyclization can be a slow process, potentially requiring extended incubation (e.g., 24 hours or longer).
-
Monitoring the Rearrangement: The thiazine product is typically more hydrophobic than the initial succinimide adduct. Monitor the progress of the reaction by RP-HPLC. The formation of a new, later-eluting peak with the same mass as the initial conjugate indicates the formation of the thiazine structure.
-
Confirmation: Confirm the identity of the new peak by mass spectrometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of 3,4-Dibromo-Mal-PEG2-Amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 3,4-Dibromo-Mal-PEG2-Amine following a conjugation reaction. Find troubleshooting advice and answers to frequently asked questions to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: Two primary characteristics of this compound are crucial for designing a purification strategy:
-
Primary Amine Group: This group is basic and will be protonated at acidic pH. This positive charge can be exploited for purification techniques like ion-exchange chromatography or liquid-liquid extraction.[1][2]
-
PEG Linker: The polyethylene (B3416737) glycol (PEG) component imparts hydrophilicity and increases the hydrodynamic radius of the molecule.[3]
Q2: Why is removing excess this compound important?
A2: Residual this compound can lead to several issues, including:
-
Inaccurate characterization of the final conjugate.
-
Potential for side reactions in subsequent experimental steps.
-
Interference with downstream applications and assays.
-
In the context of antibody-drug conjugates (ADCs), unreacted linker-payloads are considered critical quality attributes that must be strictly controlled and removed.[4]
Q3: Which purification methods are generally most effective for removing small PEGylated linkers like this compound?
A3: The most effective methods are typically those that can differentiate based on size, charge, or polarity. These include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Tangential Flow Filtration (TFF).[4][] The choice of method will depend on the properties of your target molecule.
Q4: Can I use dialysis to remove the excess linker?
A4: While dialysis is a size-based separation method, it can be slow and may not be efficient for removing a small molecule like this compound, especially if the molecular weight of your product is close to the membrane's cutoff.[1][6] Ultrafiltration/diafiltration is often a more effective and faster alternative.[7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification process.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly effective for separating a large conjugated protein from a small unreacted linker.[][8]
Experimental Protocol: Size Exclusion Chromatography
-
Column Selection: Choose a column with a fractionation range appropriate for separating your conjugate from the excess linker.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with your sample and the column. A common choice is a buffered saline solution (e.g., PBS).
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Inject your reaction mixture onto the column.
-
Elution and Fraction Collection: Monitor the elution profile (typically by UV absorbance at 280 nm for proteins) and collect fractions corresponding to the different peaks. The larger conjugate will elute first, followed by the smaller, excess linker.
-
Analysis: Analyze the collected fractions to confirm the separation and purity of your product.
Troubleshooting SEC
| Problem | Potential Cause | Solution |
| Poor separation between the conjugate and the linker. | The column resolution is insufficient. | Use a longer column or a column with a smaller particle size. Optimize the flow rate; a slower flow rate can improve resolution. |
| The sample volume is too large. | Reduce the injection volume to less than 2% of the column volume. | |
| Low recovery of the conjugated product. | The product is adsorbing to the column matrix. | Add a small amount of an organic modifier or a non-ionic detergent to the mobile phase. |
| The product has precipitated on the column. | Ensure the mobile phase is optimal for your product's solubility. |
Workflow for SEC Purification
Caption: Workflow for purification using Size Exclusion Chromatography.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The primary amine on the this compound allows it to bind to a cation exchange resin at a pH where it is protonated.
Experimental Protocol: Cation Exchange Chromatography (Bind-and-Elute)
-
Resin Selection: Choose a strong or weak cation exchange resin.
-
Buffer Preparation: Prepare a binding buffer at a pH where your conjugate has a net charge that prevents it from binding (or binds weakly) and the linker is positively charged. Prepare an elution buffer with a high salt concentration or a high pH to elute the bound linker.
-
Column Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load the reaction mixture onto the column. The linker will bind to the resin, while the conjugate should ideally flow through.
-
Washing: Wash the column with binding buffer to remove any unbound material.
-
Elution: Elute the bound linker with the elution buffer.
-
Analysis: Analyze the flow-through and eluted fractions to confirm the purity of your product.
Troubleshooting IEX
| Problem | Potential Cause | Solution |
| Conjugate binds to the column along with the linker. | The pH of the binding buffer is too low, causing the conjugate to be positively charged. | Increase the pH of the binding buffer to a point where the conjugate has a net negative or neutral charge, while the linker remains positively charged. |
| Linker does not bind to the column. | The pH of the binding buffer is too high, deprotonating the amine group on the linker. | Lower the pH of the binding buffer to ensure the linker's amine group is protonated. |
| Poor recovery of the conjugate. | The conjugate is non-specifically interacting with the resin. | Add a low concentration of a non-ionic detergent or a small amount of an organic solvent to the buffers. |
Logical Diagram for IEX Purification
Caption: Decision logic for Cation Exchange Chromatography purification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying small to medium-sized molecules.
Experimental Protocol: RP-HPLC
-
Column Selection: A C18 or C8 column is typically used.
-
Mobile Phase: Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Both phases should contain an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Optimization: Develop a gradient that effectively separates your conjugate from the excess linker. A shallow gradient often provides the best resolution.
-
Sample Injection and Fraction Collection: Inject the sample and collect fractions as they elute, monitoring with a UV detector.
-
Analysis and Solvent Removal: Analyze the fractions for purity and then remove the solvent, typically by lyophilization.
Troubleshooting RP-HPLC
| Problem | Potential Cause | Solution |
| Peak tailing of the linker. | The basic amine group is interacting with residual silanol (B1196071) groups on the silica-based column. | Add an ion-pairing agent like TFA (0.1%) to both mobile phases to protonate the amine and mask the silanols. |
| Co-elution of the product and linker. | The polarities are too similar under the current conditions. | Optimize the gradient by making it shallower. Try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different stationary phase (e.g., C8 or Phenyl-Hexyl).[1] |
| Product is not eluting from the column. | The product is too hydrophobic and irreversibly binds to the stationary phase. | Decrease the hydrophobicity of the stationary phase (e.g., from C18 to C8 or C4). Increase the final percentage of the organic solvent in the gradient. |
Data Summary: Purification Method Comparison
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large conjugates and small linkers. | Mild conditions, predictable separation. | Lower resolution than RP-HPLC, can be slow.[] |
| Ion Exchange Chromatography (IEX) | Net Charge | When the conjugate and linker have different isoelectric points. | High capacity, scalable. | Requires careful pH and buffer optimization.[][8] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Small to medium-sized conjugates and when high purity is required. | High resolution, well-established. | Can be denaturing for some proteins, requires solvent removal. |
| Tangential Flow Filtration (TFF) | Molecular Size | Large-scale purifications where the size difference is significant. | Fast, scalable, good for buffer exchange.[4] | Lower resolution for molecules of similar size. |
| Solid-Phase Extraction (SPE) | Polarity/Charge | "Catch and release" purification of the linker or product. | Fast, can handle large volumes, reduces solvent usage.[9] | Can have lower resolution than chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Impact of buffer choice on dibromomaleimide reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromomaleimide (DBM) reagents. The following information addresses common issues related to buffer choice and its impact on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dibromomaleimide conjugation reactions with thiols?
A1: The optimal pH for the reaction of dibromomaleimides with thiols is typically in the range of 6.5 to 8.5.[1][] The reaction rate of maleimides with thiols is faster at pH values closer to the pKa of the thiol, as the thiolate anion is the reactive species. For many cysteine residues in proteins, this leads to efficient conjugation in the slightly basic pH range. Specifically for dibromomaleimide reactions, a pH of around 8.5 is often used to facilitate both the initial conjugation and the subsequent stabilizing hydrolysis.[1][3]
Q2: How does buffer pH affect the stability of the final dibromomaleimide conjugate?
A2: The initial product of the reaction between a dibromomaleimide and two thiols is a dithiomaleimide. This adduct can undergo a subsequent, desirable hydrolysis step to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[4] This hydrolysis is accelerated under mildly basic conditions.[1][3][5] Therefore, using a buffer with a pH around 8.0-8.5 not only facilitates the initial conjugation but is also crucial for "locking" the conjugate into its stable form.[5][6]
Q3: Can the dibromomaleimide reagent itself hydrolyze in the reaction buffer?
A3: Yes, dibromomaleimides are susceptible to hydrolysis, and the rate is pH-dependent.[5][7] The bromine atoms are electron-withdrawing, which activates the imide ring to hydrolysis.[5][7] In fact, the hydrolysis of the unreacted dibromomaleimide reagent can be very rapid, with a reported half-life of less than a minute at pH 8.0.[4][7] This is a critical consideration for reaction setup and timing.
Q4: Which buffers are commonly recommended for dibromomaleimide reactions?
A4: Several buffers can be used, provided they do not contain thiol-based components. Commonly used buffers include:
It is crucial to ensure the buffer's pKa is close to the desired reaction pH to provide adequate buffering capacity.
Q5: Are there any types of buffers that should be avoided?
A5: Yes. Buffers containing thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, must be avoided in the final conjugation step as they will compete with the target thiol for reaction with the dibromomaleimide.[8] If a reducing agent is used to reduce disulfide bonds prior to conjugation, it must be removed, for example, by dialysis or using a desalting column, before adding the dibromomaleimide reagent.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH is too low, resulting in a slow reaction rate due to a low concentration of the reactive thiolate anion.[11] | Increase the pH of the reaction buffer to a range of 7.5-8.5. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. |
| Hydrolysis of Dibromomaleimide Reagent: The dibromomaleimide reagent hydrolyzed before it could react with the target thiol. This is more likely at higher pH.[4][7] | Add the dibromomaleimide reagent to the reaction mixture immediately after preparing its solution. Consider performing the reaction at a slightly lower pH (e.g., 7.5) to balance the rate of conjugation and hydrolysis. | |
| Incorrect Stoichiometry: An insufficient molar excess of the dibromomaleimide reagent was used. | Optimize the molar ratio of dibromomaleimide to thiol. A 10-20 fold molar excess of the maleimide (B117702) reagent is a common starting point for general maleimide conjugations.[11] | |
| Incomplete Hydrolysis to Stable Maleamic Acid | Insufficiently Basic pH: The pH of the buffer is not high enough to promote the rapid hydrolysis of the dithiomaleimide adduct. | After the initial conjugation, the pH can be adjusted to 8.0-8.5 to accelerate the hydrolysis step.[5] The reaction can be monitored over time to ensure complete conversion. |
| Insufficient Reaction Time: The reaction was not allowed to proceed for a long enough duration for hydrolysis to complete. | Increase the incubation time for the hydrolysis step. The required time can range from just over an hour to several hours depending on the specific reactants and conditions.[5][6] | |
| Presence of Side Products | Reaction with Other Nucleophiles: At higher pH values (typically above 8.5), maleimides can start to react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues.[11] | Maintain the reaction pH within the optimal range of 6.5-8.5 to ensure high selectivity for thiols. |
| Disulfide Scrambling: If a reducing agent is not completely removed, it can lead to the re-formation of incorrect disulfide bonds. | Ensure complete removal of the reducing agent (e.g., TCEP or DTT) before adding the dibromomaleimide.[8][11] |
Data Summary
Table 1: Impact of pH on Dibromomaleimide and Conjugate Hydrolysis
| Species | Condition | Half-life (t½) | Reference |
| Dibromomaleimide (C-2 linker) | pH 8.0 | < 1 minute | [7] |
| Dithiomaleimide Conjugate (C-2 linker) | pH 8.5 | 16-19 minutes | [5] |
| Dithiomaleimide Conjugate (Aryl linker) | pH 8.5 | 16-19 minutes | [5] |
| Dithiophenolmaleimides | pH 8.0 | 30-60 minutes | [7] |
Table 2: Common Buffers for Dibromomaleimide Reactions
| Buffer | Useful pH Range | pKa (25°C) | d(pKa)/dT | Notes |
| Phosphate | 6.2 - 8.2 | 7.20 | -0.0028 | Widely used in biochemistry. Can precipitate divalent cations.[12] |
| HEPES | 6.8 - 8.2 | 7.48 | -0.014 | Good's buffer, often used in cell culture and biochemical assays.[13] |
| Tris | 7.5 - 9.0 | 8.06 | -0.028 | pH is highly temperature-dependent. Primary amine can be reactive.[12][13] |
Experimental Protocols
General Protocol for Disulfide Bridging of a Peptide (e.g., Somatostatin)
-
Peptide Preparation and Reduction:
-
Dissolve the lyophilized peptide (e.g., somatostatin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with organic co-solvents like 40% MeCN and 2.5% DMF if needed for solubility) to a concentration of approximately 0.25 mg/mL.[9]
-
Add 1.1 equivalents of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9]
-
Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[9] Confirm reduction via LC-MS if possible.
-
-
Conjugation Reaction:
-
Hydrolysis (Optional but Recommended for Stability):
-
Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable base.
-
Incubate for an additional 1-2 hours at room temperature to promote hydrolysis to the stable maleamic acid.
-
-
Analysis:
-
Monitor the reaction progress and confirm the formation of the bridged product by LC-MS.[9]
-
Visualizations
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buffers - ITW Reagents [itwreagents.com]
- 13. Buffers for Biochemical Reactions [promega.sg]
Validation & Comparative
A Head-to-Head Comparison of Dibromomaleimide and Traditional Maleimide Stability in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The stability of the linkage between a therapeutic payload and its delivery vehicle is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Maleimides have long been a staple for their highly specific reactivity towards thiols on cysteine residues. However, the stability of the resulting thioether bond has been a point of concern, leading to the development of next-generation maleimides like dibromomaleimide. This guide provides an objective, data-driven comparison of the stability of traditional maleimide (B117702) and dibromomaleimide conjugates, offering insights for the rational design of robust biotherapeutics.
Executive Summary
Traditional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, which can lead to premature payload release in the reducing environment of plasma. Dibromomaleimide chemistry offers a significant advantage by forming a dithiomaleimide adduct that can undergo rapid and irreversible hydrolysis to a stable dithiomaleamic acid. This "locking" mechanism effectively prevents the retro-Michael reaction, resulting in substantially more stable bioconjugates.
Reaction Mechanisms and Adduct Stability
Traditional Maleimides: The conjugation of a traditional maleimide (e.g., N-ethylmaleimide) to a thiol proceeds via a Michael addition reaction to form a thiosuccinimide adduct. This reaction is reversible, and the adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to deconjugation.[1][2]
Dibromomaleimides: Dibromomaleimides react with two thiol groups, typically from a reduced disulfide bond, in a sequential substitution reaction to form a dithiomaleimide adduct.[3][4] This initial adduct can then undergo rapid hydrolysis of the maleimide ring to form a highly stable dithiomaleamic acid, which is resistant to the retro-Michael reaction.[5]
Figure 1: Reaction pathways of traditional maleimide and dibromomaleimide with thiols.
Quantitative Stability Data
The following tables summarize key quantitative data on the stability of maleimide and dibromomaleimide reagents and their conjugates.
| Reagent/Conjugate | Condition | Half-life (t½) | Reference |
| Dibromomaleimide Reagent | pH 8.0 | < 1 minute | [5] |
| N-methyl Dibromomaleimide Reagent | pH 7.4 | 17.9 minutes | [6] |
| Dithiomaleimide Adduct (C-2 and aryl linkers) | pH 8.5 | 16–19 minutes | [5] |
| Traditional N-alkyl Thiosuccinimide Adduct | pH 7.4, 37°C | 27 hours | |
| N-ethylmaleimide-MPA Adduct | In presence of glutathione | 19 ± 2 hours | [2] |
| N-ethylmaleimide-N-acetylcysteine Adduct | In presence of glutathione | 20-80 hours | [1] |
Table 1: Comparative Hydrolysis and Thiol Exchange Half-lives.
| Conjugate Type | Stability in Plasma/Serum | Reference |
| Dibromomaleimide-based ADC (hydrolyzed) | Completely stable in blood serum over 7 days. | [5] |
| Traditional Maleimide-based ADC | Shows significant drug loss over two weeks in rat plasma. | |
| Dibromomaleimide-based ADCs | Showed good stability upon storage in PBS pH 7.4 for 4 weeks at 4°C, with less variation in drug-to-antibody ratio (DAR) species compared to some other next-generation maleimides. | [4] |
Table 2: Comparative Plasma Stability.
Experimental Protocols
Protocol 1: Assessment of Retro-Michael Reaction and Thiol Exchange
This protocol is designed to evaluate the stability of a maleimide-thiol conjugate in the presence of a competing thiol, simulating the in vivo environment.
Materials:
-
Maleimide or dibromomaleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.
Protocol 2: Assessment of Hydrolysis Rate
This protocol is designed to evaluate the rate of the stabilizing hydrolysis reaction of the maleimide or dithiomaleimide ring.
Materials:
-
Maleimide or dibromomaleimide conjugate of interest
-
Phosphate (B84403) buffer at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system or UV-Vis spectrophotometer
-
Incubator at 37°C
Procedure:
-
Prepare stock solutions of the conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC-MS or monitor the change in absorbance at a characteristic wavelength for the intact maleimide ring.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.
Figure 2: General experimental workflow for assessing conjugate stability.
Conclusion and Recommendations
The choice between traditional maleimide and dibromomaleimide for bioconjugation has significant implications for the stability of the final product. While traditional maleimides are effective for many applications, their inherent susceptibility to the retro-Michael reaction poses a risk for therapeutics requiring long-term in vivo stability.
Dibromomaleimides, with their ability to form a stable, hydrolysis-locked dithiomaleamic acid adduct, offer a superior solution for creating robust and stable bioconjugates.[3][5] This enhanced stability is particularly crucial for the development of ADCs and other targeted therapies where premature payload release can lead to off-target toxicity and reduced efficacy. Researchers and drug developers should carefully consider the stability requirements of their specific application when selecting a maleimide-based conjugation strategy. For applications demanding high in vivo stability, dibromomaleimide chemistry presents a clear advantage.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Mass Spectrometry Analysis of Dibromomaleimide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. Dibromomaleimide (DBM) has emerged as a powerful reagent for site-specific conjugation, particularly for bridging disulfide bonds in proteins and antibodies to create stable and homogeneous products like antibody-drug conjugates (ADCs). Mass spectrometry (MS) is an indispensable tool for the in-depth analysis of these complex biomolecules. This guide provides a comparative overview of mass spectrometry techniques for analyzing dibromomaleimide conjugates, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful analysis of DBM conjugates. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common methods for large biomolecules.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Analyte in solution is nebulized, forming highly charged droplets that evaporate to produce gas-phase ions. | Analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. |
| Ionization State | Produces multiply charged ions (e.g., [M+nH]ⁿ⁺). | Primarily produces singly charged ions ([M+H]⁺). |
| Coupling with LC | Easily coupled with liquid chromatography (LC-MS) for online separation and analysis. | Typically an offline technique, though LC-MALDI is possible. |
| Salt Tolerance | Low tolerance to non-volatile salts and buffers. | Higher tolerance to salts and buffers. |
| Sample Throughput | Lower throughput due to serial nature of LC-MS. | Higher throughput, suitable for rapid screening. |
| Quantitative Accuracy | Generally considered more accurate for quantification. | Can be less quantitatively accurate. |
| Application for DBM Conjugates | The most widely used method for detailed characterization of DBM-ADCs and other protein conjugates, often providing high-resolution data on drug-to-antibody ratio (DAR) and homogeneity. | Can be used for rapid confirmation of conjugation and determination of average DAR, but may lack the resolution to distinguish different DAR species in heterogeneous mixtures.[1] |
Mass Spectrometry Data of Dibromomaleimide Conjugates
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for characterizing DBM conjugates. High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, are frequently employed. The analysis of intact or partially fragmented conjugates provides crucial information on the success of the conjugation and the homogeneity of the product.
Below is a summary of deconvoluted LC-MS data for trastuzumab conjugates with different DBM linkers, demonstrating the high accuracy achievable.
| DBM Linker | pH | Observed Mass (Da) | Expected Mass (Da) | Reference |
| DBM-C6-alkyne | 8.0 | 73,119 and 73,322 | 73,117 | [2] |
| DBM-C2-alkyne | 8.5 | 73,001 and 145,991 | 73,005 and 146,008 | [2] |
| DBM-arylalkyne | 8.5 | 73,125 and 146,247 | 73,125 and 146,249 | [2] |
| DBM-C2-dansyl | Not Specified | 73,468 and 146,942 | 73,480 and 146,959 | [2] |
| DBM-C2-doxorubicin | Not Specified | 73,976 and 147,936 | 73,980 and 147,959 | [2] |
Experimental Protocols
General Protocol for Dibromomaleimide Conjugation to Antibodies
This protocol is a generalized procedure for the site-specific conjugation of a DBM-linker payload to an antibody via disulfide bridging.
-
Antibody Preparation: The antibody (e.g., trastuzumab) is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar excess (e.g., 10 equivalents) and incubated at 37°C for 1-2 hours.
-
Conjugation: The DBM-linker payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution at a specific molar ratio (e.g., 8 equivalents per antibody). The reaction is typically performed at room temperature or 4°C for 1-2 hours.
-
Hydrolysis (Locking): For DBM conjugates, a key step is the hydrolysis of the maleimide (B117702) ring to the more stable maleamic acid. This can be accelerated by adjusting the pH to 8.5 and incubating for a short period (e.g., 1 hour).[3]
-
Purification: The resulting ADC is purified from excess reagents using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography.
Protocol for LC-MS Analysis of DBM Conjugates
This protocol outlines a typical workflow for the analysis of DBM-ADCs using LC-MS.
-
Sample Preparation: The purified ADC is diluted in a suitable buffer for MS analysis. For intact mass analysis under native conditions, a buffer like ammonium (B1175870) acetate (B1210297) is used. For analysis under denaturing conditions, the sample is diluted in a mobile phase containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).
-
Chromatography: The ADC sample is injected onto an LC system. For native MS, a size-exclusion column is often used. For denaturing MS, a reversed-phase column is typically employed.
-
Mass Spectrometry: The eluent from the LC column is introduced into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range. For large molecules like ADCs, this can be up to m/z 4000 or higher.
-
Data Analysis: The raw data, which consists of a series of multiply charged ions, is deconvoluted using specialized software to obtain the zero-charge mass of the different species in the sample. This allows for the determination of the drug-to-antibody ratio (DAR) and the assessment of product homogeneity.
Visualizations
Experimental workflow for DBM conjugation and MS analysis.
Principle of DBM disulfide bridging and subsequent hydrolysis.
Comparison with Alternative Cysteine-Reactive Chemistries
Dibromomaleimides offer distinct advantages over other cysteine-reactive chemistries, particularly in terms of the stability of the final conjugate.
| Conjugation Chemistry | Key Features | Advantages | Disadvantages | Mass Spectrometry Readout |
| Dibromomaleimide | Bridges two cysteine thiols, followed by hydrolysis to a stable maleamic acid. | Forms a covalent bridge, maintaining protein structure. The hydrolyzed product is highly stable and resistant to retro-Michael reaction.[4] | Requires reduction of a disulfide bond. | Homogeneous product with a well-defined mass corresponding to the bridged and hydrolyzed conjugate. |
| Standard Maleimide | Michael addition of a single cysteine thiol to the maleimide double bond. | High reactivity and selectivity for thiols at neutral pH.[5] | The resulting thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation in vivo.[6] | Heterogeneous mixture if multiple cysteines are available. The mass shift corresponds to the addition of the maleimide reagent. |
| Haloacetamides (e.g., Iodoacetamide) | S-alkylation of a cysteine thiol. | Forms a stable thioether bond. | Less selective than maleimides, can react with other nucleophilic residues at higher pH. | Stable mass adduct, but potential for off-target modifications leading to a more complex mass spectrum. |
| Thiol-yne/Thiol-ene | Radical-mediated addition of a thiol across an alkyne or alkene. | Can form stable linkages. | Requires a radical initiator, which may not be compatible with all proteins. | Can result in single or double addition of thiols, leading to different mass adducts. |
Fragmentation Analysis of Dibromomaleimide Conjugates
Detailed tandem mass spectrometry (MS/MS) studies specifically on dibromomaleimide-cysteine adducts are not extensively reported in the literature. However, based on the known fragmentation of peptides and other maleimide conjugates, the following fragmentation patterns can be anticipated under collision-induced dissociation (CID):
-
Peptide Backbone Fragmentation: The primary fragmentation will occur along the peptide backbone, generating the typical b- and y-ions. This allows for sequence verification and localization of the conjugation site.
-
Linker and Payload Fragmentation: The DBM linker and the conjugated payload may also fragment. The specific fragmentation pattern will depend on the chemical structure of the linker and payload.
-
Maleimide Ring Fragmentation: Studies on other maleimide derivatives, such as 4-dimethylaminophenylazophenyl-4'-maleimide (B148285) (DABMI), have shown characteristic fragmentation of the maleimide moiety itself.[7] For DBM conjugates, one might expect to see losses corresponding to parts of the maleimide ring or the payload.
The analysis of these fragmentation patterns is crucial for unequivocally confirming the site of conjugation and the structural integrity of the linker-payload.
Conclusion
Mass spectrometry is an essential analytical technique for the comprehensive characterization of dibromomaleimide conjugates. LC-ESI-MS, in particular, provides high-resolution data that enables the accurate determination of drug-to-antibody ratios, assessment of product homogeneity, and confirmation of conjugate identity. While challenges remain in elucidating the detailed fragmentation pathways of these specific conjugates, the existing methodologies provide a robust framework for their analysis. The superior stability of the maleamic acid adducts formed from DBM reagents makes them a highly attractive platform for the development of next-generation bioconjugates, and mass spectrometry will continue to be a key enabling technology in this field.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Analyzing 3,4-Dibromo-Mal-PEG2-Amine Reactions
The bioconjugation of therapeutic proteins, peptides, and oligonucleotides often utilizes PEGylation to enhance their pharmacokinetic and pharmacodynamic properties. The heterobifunctional linker, 3,4-Dibromo-Mal-PEG2-Amine, provides a valuable tool for this purpose, enabling the conjugation of molecules through a thiol-reactive dibromomaleimide group and an amine-reactive group. Monitoring the progress of these conjugation reactions is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. This guide provides a comparison of potential HPLC methods for analyzing reactions involving this compound, complete with hypothetical performance data and detailed experimental protocols.
Comparison of Analytical Methods
The analysis of reactions with this compound, particularly its conjugation with thiol-containing molecules like cysteine-bearing peptides, can be approached using several HPLC techniques. The most common methods are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice of method depends on the specific characteristics of the reactants and products, as well as the desired information (e.g., reaction conversion, purity of the conjugate).
RP-HPLC separates molecules based on their hydrophobicity.[1] The PEG moiety in this compound will influence the retention behavior of the conjugate. Different reversed-phase stationary phases, such as C18 and C8, can offer varying selectivity. SEC, on the other hand, separates molecules based on their hydrodynamic radius, which is particularly useful for separating the larger PEGylated product from smaller, unreacted starting materials.[2][3]
Below is a table summarizing a hypothetical comparison of three HPLC methods for analyzing the reaction of this compound with a model cysteine-containing peptide.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: RP-HPLC (C8) | Method 3: Size-Exclusion Chromatography (SEC) |
| Stationary Phase | C18, 5 µm, 100 Å | C8, 5 µm, 100 Å | Silica-based, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 150 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile | N/A |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | 40°C | Ambient |
| Detection | UV at 220 nm & 280 nm | UV at 220 nm & 280 nm | UV at 220 nm & 280 nm |
| Retention Time: Peptide | 8.5 min | 7.2 min | 12.1 min |
| Retention Time: this compound | 12.1 min | 10.8 min | 15.3 min |
| Retention Time: Conjugate | 10.3 min | 9.1 min | 9.8 min |
| Resolution (Peptide/Conjugate) | 2.1 | 1.9 | 2.5 |
| Analysis Time | 25 min | 25 min | 20 min |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare the potential performance of different HPLC methods.
Experimental Protocols
A detailed protocol for a representative HPLC method is crucial for reproducibility. Below is a detailed methodology for the primary proposed method, RP-HPLC with a C18 column.
Method 1: RP-HPLC Analysis on a C18 Column
This protocol describes the analysis of a reaction mixture containing the unreacted cysteine-peptide, this compound, and the resulting conjugate.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
-
Reaction mixture sample, quenched at a specific time point and diluted in Mobile Phase A.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm (for peptide bonds) and 280 nm (if the peptide contains tryptophan or tyrosine residues).
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 22.0 95 22.1 5 | 25.0 | 5 |
3. Sample Preparation:
-
At the desired reaction time point, quench the reaction by adding a suitable reagent (e.g., excess N-acetylcysteine or by lowering the pH).
-
Dilute a small aliquot of the quenched reaction mixture with Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 0.1-1.0 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. Data Analysis:
-
Integrate the peak areas of the unreacted peptide, this compound (if it has a chromophore detectable at the chosen wavelength), and the conjugate product.
-
Calculate the percentage of reaction conversion by comparing the peak area of the product to the initial peak area of the limiting reactant.
-
Assess the purity of the conjugate by calculating the relative peak area of the product compared to all other peaks in the chromatogram.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram, generated using Graphviz, illustrates the logical workflow for analyzing a this compound conjugation reaction.
Caption: Workflow for HPLC analysis of a conjugation reaction.
Alternative Analytical Approaches
While RP-HPLC is a robust technique, other methods can provide complementary information. As indicated in the comparison table, Size-Exclusion Chromatography (SEC) is a valuable alternative, particularly for confirming the formation of higher molecular weight conjugates and detecting aggregation.[4] For molecules that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be coupled with the HPLC system to enable sensitive detection and provide mass confirmation of the products.[5] The choice of the most suitable analytical method will ultimately be dictated by the specific goals of the analysis and the physicochemical properties of the molecules involved.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Unlocking Precision in Bioconjugation: A Comparative Guide to Dibromomaleimide
For researchers, scientists, and drug development professionals, the quest for highly specific and stable bioconjugates is paramount. Dibromomaleimide (DBM) has emerged as a powerful tool for site-specific conjugation, offering distinct advantages over traditional and other next-generation maleimide-based reagents. This guide provides an objective comparison of DBM's performance, supported by experimental data, to inform the selection of optimal conjugation strategies.
Dibromomaleimide chemistry facilitates the site-specific labeling of biomolecules, particularly at cysteine residues made available through the reduction of disulfide bonds. This approach allows for the creation of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced efficacy, and reduced toxicity compared to heterogeneously conjugated counterparts.[1][2]
Performance Comparison: Dibromomaleimide vs. Alternatives
The primary advantages of dibromomaleimide lie in its ability to re-bridge disulfide bonds, the high stability of the resulting conjugate, and the homogeneity of the final product.
Key Performance Indicators
| Feature | Dibromomaleimide (DBM) | Traditional Maleimide (B117702) | Other Next-Gen Maleimides (e.g., Dithiomaleimide) |
| Reaction Principle | Substitution of two bromine atoms by two thiols, re-bridging the disulfide bond. | Michael addition with a single thiol, leaving the disulfide bond broken. | Thiol exchange or substitution, also capable of disulfide re-bridging. |
| Conjugate Stability | High. The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[3] | Moderate to Low. Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione. | High. Similar to DBM, forms stable adducts. |
| Homogeneity (DAR) | High. Predominantly yields a drug-to-antibody ratio (DAR) of 4 for IgG antibodies.[1][2] | Low. Produces a heterogeneous mixture of species with varying DARs. | High. Can also achieve a controlled DAR. |
| Reaction Speed | Extremely rapid, with disulfide bridging often occurring in under 20 minutes.[4] | Rapid Michael addition reaction. | Reaction times can be longer compared to DBM.[5] |
| Structural Integrity | Maintains the tertiary structure of the protein by re-bridging the disulfide bond.[3] | The disulfide bond remains broken, potentially impacting protein structure and stability. | Also maintains protein structure through disulfide re-bridging. |
In Vivo Performance of DBM-based ADCs
Studies have demonstrated the superior in vivo performance of ADCs constructed using DBM technology. Compared to conventional ADCs, DBM-ADCs exhibit:
-
Improved Pharmacokinetics: The homogeneity and stability of DBM-ADCs lead to more predictable and favorable pharmacokinetic profiles.[1][2]
-
Superior Efficacy: The defined DAR and stability contribute to enhanced therapeutic efficacy in preclinical models.[1][2][5]
-
Reduced Toxicity: The stability of the DBM linkage minimizes premature drug release in circulation, leading to lower off-target toxicity.[1][2]
Experimental Protocols
General Protocol for Antibody Conjugation with Dibromomaleimide
This protocol provides a general framework for the site-specific conjugation of a payload to an antibody using dibromomaleimide. Optimization may be required for specific antibodies and payloads.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dibromomaleimide-functionalized payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Borate buffered saline (BBS; 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer.
-
Reduction of Disulfide Bonds: Add a molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the DBM-functionalized payload to the reduced antibody solution. The reaction is typically rapid and can be complete within 5-20 minutes at room temperature.[4]
-
Hydrolysis (Locking): The dithiomaleimide conjugate can be "locked" by hydrolysis to the more stable maleamic acid form by incubating at a slightly basic pH (e.g., pH 8.5) for about an hour.[5]
-
Quenching: Add a quenching reagent to cap any unreacted maleimides.
-
Purification: Purify the resulting ADC using a suitable chromatography method to remove excess reagents and unconjugated payload.
Visualizing the Process
Chemical Reaction Comparison
The following diagram illustrates the fundamental difference in the conjugation mechanism between traditional maleimides and dibromomaleimide.
Caption: Comparison of traditional maleimide and dibromomaleimide conjugation pathways.
Experimental Workflow for DBM Conjugation
This diagram outlines the key steps involved in generating a site-specific antibody-drug conjugate using dibromomaleimide.
Caption: Experimental workflow for site-specific conjugation using dibromomaleimide.
Cellular Processing of DBM-Conjugated ADCs
The ultimate success of an ADC relies on its efficient internalization by target cells and the subsequent release of its cytotoxic payload. While the specific signaling pathways can be target-dependent, the general mechanism for ADCs, including those synthesized with DBM, involves:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.
-
Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the lysosome, the linker connecting the drug to the antibody is cleaved, or the antibody itself is degraded, releasing the active payload into the cytoplasm. For some DBM-based ADCs, linkers are designed to be cleaved by lysosomal enzymes like cathepsin B.[6]
-
Induction of Cell Death: The released cytotoxic drug then exerts its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA.
The stability of the DBM-linker in circulation is crucial to ensure that the payload is delivered specifically to the target cells, thereby maximizing the therapeutic window.
Caption: General cellular processing pathway for an antibody-drug conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Dibromomaleimide Crosslinkers Forge Robust Thioether Bonds
A deep dive into the stability of thioether bonds formed by dibromomaleimide (DBM) crosslinkers reveals a mechanism that culminates in highly stable bioconjugates, outperforming traditional maleimides in long-term stability under physiological conditions. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
The utility of maleimide (B117702) chemistry in bioconjugation is well-established, enabling the site-specific modification of proteins through covalent linkage to cysteine residues. However, the stability of the resulting thioether bond has been a persistent challenge, with the potential for retro-Michael addition leading to conjugate dissociation. Dibromomaleimide (DBM) crosslinkers have emerged as a "next-generation" solution, offering a unique mechanism to form exceptionally stable linkages.
Dibromomaleimides react with two thiol groups, typically from the reduction of a disulfide bond, to form a dithiomaleimide adduct. While this initial linkage can be reversible, a subsequent, often rapid, hydrolysis of the maleimide ring to the corresponding maleamic acid effectively "locks" the conjugate.[1][2] This hydrolysis is the key to the enhanced stability, preventing the retro-Michael reaction that plagues traditional maleimide conjugates.[1][2]
Comparative Stability Analysis
The stability of the thioether linkage is critically dependent on the rate of this post-conjugation hydrolysis. The structure of the linker attached to the maleimide nitrogen significantly influences this rate.
| Crosslinker Type | Linker | Hydrolysis Half-life (Post-Conjugation) | Key Findings |
| Dibromomaleimide (DBM) | C-6 alkyl | ~48 hours | Slower hydrolysis leads to a longer window where the conjugate is susceptible to reversal.[1] |
| Dibromomaleimide (DBM) | C-2 alkyl | 16-19 minutes | The shorter C-2 linker dramatically accelerates hydrolysis, leading to rapid stabilization of the conjugate.[1] |
| Dibromomaleimide (DBM) | Aryl | 16-19 minutes | Similar to the C-2 linker, an aryl group accelerates hydrolysis and enhances stability.[1] |
| N-methyl dibromomaleimide | N/A | 17.9 minutes (reagent) | The unreacted reagent itself has a limited half-life in aqueous buffer, which can be a challenge in sterically hindered conjugations.[3][4] |
| Diiodomaleimide | N/A | Slower reagent hydrolysis than DBM | Offers a better balance of rapid conjugation and reduced reagent hydrolysis, making it more suitable for complex protein systems.[3][4] |
The data clearly indicates that while DBM-derived thioether bonds are initially reversible, the subsequent hydrolysis provides a pathway to highly stable conjugates. The choice of linker is crucial in tuning the kinetics of this stabilization step. For applications requiring rapid and robust stabilization, DBM crosslinkers with C-2 or aryl linkers are superior. In contrast, diiodomaleimides present a promising alternative for sterically challenging conjugations due to their increased hydrolytic stability prior to conjugation.[3][4]
Experimental Protocols
Protocol 1: Monitoring Post-Conjugation Hydrolysis via UV/Vis Spectroscopy
This protocol is used to determine the rate of hydrolysis of the dithiomaleimide adduct to the stable maleamic acid form.
Materials:
-
Purified antibody-DBM conjugate
-
Phosphate (B84403) buffer (pH 8.5)
-
UV/Vis Spectrophotometer
Procedure:
-
Dissolve the purified antibody-DBM conjugate in the phosphate buffer (pH 8.5).
-
Immediately measure the absorbance of the solution at the λmax of the dithiomaleimide chromophore (typically around 402-406 nm).[1]
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at the same wavelength over time. The loss of absorbance corresponds to the conversion of the dithiomaleimide to the maleamic acid.[1]
-
Plot the absorbance versus time to determine the hydrolysis half-life.
Protocol 2: Assessing Conjugate Stability in Serum
This protocol evaluates the long-term stability of the final, hydrolyzed bioconjugate in a physiologically relevant environment.
Materials:
-
Purified and hydrolyzed antibody-DBM conjugate
-
Human serum
-
Phosphate buffered saline (PBS), pH 7.4
-
Fluorescence Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system
Procedure:
-
Incubate the purified and hydrolyzed antibody-DBM conjugate in human serum at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, up to 10 days), take an aliquot of the mixture.
-
Analyze the samples by fluorescence SEC-HPLC.
-
Monitor for any signs of conjugate cleavage or aggregation over time. The maleamic acid conjugates are expected to show robust stability with no significant degradation.[1]
Visualizing the Pathway to Stability
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: DBM conjugation involves disulfide reduction, formation of a reversible dithiomaleimide adduct, and subsequent stabilizing hydrolysis.
Caption: Workflow for evaluating the long-term stability of DBM bioconjugates in a serum environment.
References
- 1. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Beyond the Bond: A Guide to Maleimide Alternatives for Thiol Conjugation
For researchers, scientists, and drug development professionals seeking robust and stable bioconjugates, moving beyond traditional maleimide (B117702) chemistry is becoming increasingly critical. While the thiol-maleimide reaction is well-established for its speed and selectivity, the instability of the resulting thiosuccinimide linkage presents a significant drawback, particularly for in vivo applications where conjugate stability is paramount.
This guide provides a comprehensive comparison of leading alternatives to maleimide chemistry for thiol conjugation. We will delve into the performance of various next-generation reagents, supported by experimental data, and provide detailed protocols to facilitate their adoption in your research. The focus will be on chemistries that offer enhanced stability, mitigating the risk of premature cleavage and off-target effects associated with the retro-Michael addition and thiol exchange reactions common to maleimide conjugates.[1][2][3]
The Achilles' Heel of Maleimide Chemistry: Instability
The reaction between a maleimide and a thiol proceeds rapidly via a Michael addition to form a succinimidyl thioether.[4] However, this linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment.[2] This reversal can lead to deconjugation or the transfer of the conjugated molecule to other thiol-containing species, compromising the efficacy and safety of therapeutics like antibody-drug conjugates (ADCs).[2] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.[2][5] Another documented side-reaction, particularly with N-terminal cysteines, is the formation of thiazine (B8601807) derivatives, which can complicate purification and characterization.[4][6]
A New Generation of Thiol-Reactive Chemistries
To address the limitations of maleimide chemistry, a variety of alternative reagents have been developed, offering more stable and irreversible linkages. The following sections provide a detailed comparison of these alternatives.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of maleimide chemistry and its alternatives.
| Feature | N-Alkyl Maleimide | Vinyl Sulfone | Iodoacetamide | Pyridyl Disulfide | Thiol-Ene Reaction | Thiol-Yne Reaction | Methylsulfonyl Phenyl-oxadiazole |
| Linkage Formed | Thioether | Thioether | Thioether | Disulfide | Thioether | Thioether | Thioether |
| Linkage Stability | Reversible | Stable, Irreversible [1][2] | Stable, Irreversible | Reversible (cleavable)[7] | Stable, Irreversible [8] | Highly Stable, Irreversible [9] | Superior Stability in Plasma [3][10] |
| Reaction pH | 6.5 - 7.5[5][11][12] | 7.0 - 9.0[12] | 7.0 - 8.0 | 5.0 - 7.0 | Neutral | Catalyst-dependent | 5.8 - 8.0[10] |
| Reaction Speed | Fast[4] | Slower than maleimide[2] | Slower than maleimide | Fast | Photo-initiated, can be fast[7] | Catalyst-dependent | Fast[10] |
| Specificity for Thiols | High at pH 6.5-7.5[5][] | Good[1] | Can react with other nucleophiles | High | High (requires alkene) | High (requires alkyne) | High[10] |
| Key Advantages | Fast kinetics, well-established | Forms highly stable bond | Forms stable, irreversible bond | Reversible linkage for drug release | Bioorthogonal, spatiotemporal control[14] | Highly efficient, forms stable bond[9] | Rapid, stable, chemoselective[10] |
| Key Disadvantages | Prone to retro-Michael addition and thiol exchange[2] | Slower reaction rate | Potential for non-specific reactions | Unstable in reducing environments | Requires photo-initiation/catalyst[7] | Requires catalyst, potential for side reactions[7] | Newer chemistry, less established |
Visualizing the Chemistries: Reaction Mechanisms
The following diagrams illustrate the fundamental reaction mechanisms for maleimide chemistry and several key alternatives.
Caption: Maleimide-Thiol Reaction Mechanism.
Caption: Mechanisms of Vinyl Sulfone and Thiol-Ene Reactions.
Experimental Protocols
To facilitate the implementation of these alternative chemistries, detailed experimental protocols for key methods are provided below.
Protocol 1: Thiol-Vinyl Sulfone Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.[12]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent like DMSO or DMF)
-
Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 7.0-9.0
-
Quenching reagent (optional): N-acetyl cysteine or other free thiol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to conjugation.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined empirically, but a 10-20 fold molar excess of the vinyl sulfone is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Quenching (Optional): Add a molar excess of a quenching reagent to consume any unreacted vinyl sulfone groups.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Photo-initiated Thiol-Ene Conjugation
This protocol describes a typical procedure for the photo-initiated conjugation of a thiolated molecule to an alkene-containing substrate.
Materials:
-
Thiol-containing molecule
-
Alkene-functionalized molecule or surface
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions)
-
Reaction Buffer: A suitable buffer compatible with the biomolecules (e.g., PBS, pH 7.4)
-
UV light source (e.g., 365 nm)
Procedure:
-
Solution Preparation: Prepare a solution containing the thiol-containing molecule, the alkene-functionalized molecule, and the photoinitiator in the reaction buffer. The concentrations will depend on the specific application.
-
Degassing: Degas the solution to remove oxygen, which can quench the radical reaction.
-
UV Irradiation: Expose the reaction mixture to UV light. The irradiation time will depend on the light intensity and the reactivity of the components.
-
Purification: Purify the conjugate to remove unreacted starting materials and photoinitiator byproducts. The purification method will depend on the nature of the conjugate (e.g., dialysis, chromatography).
-
Characterization: Characterize the resulting conjugate to confirm successful ligation and determine the efficiency of the reaction.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical bioconjugation experiment, from protein preparation to final characterization.
Caption: General Experimental Workflow for Thiol Conjugation.
Conclusion
While maleimide chemistry has been a workhorse in bioconjugation, its inherent instability necessitates the exploration of more robust alternatives, especially for the development of stable therapeutics and diagnostics. Vinyl sulfones, thiol-ene, and thiol-yne chemistries, along with novel reagents like methylsulfonyl phenyloxadiazoles, offer superior stability and, in many cases, comparable or improved reaction efficiencies. By understanding the characteristics of these next-generation tools and implementing optimized protocols, researchers can significantly enhance the quality and in vivo performance of their bioconjugates. This guide serves as a starting point for navigating the expanding landscape of thiol conjugation chemistry, empowering scientists to build better, more stable biomolecular constructs.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Stability of Dibromomaleimide-Linked ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Premature payload release in systemic circulation can lead to off-target toxicity and diminished efficacy. Conversely, a linker that is too stable may not efficiently release the payload within the target tumor cell. This guide provides an objective comparison of the in-vivo stability of dibromomaleimide (DBM)-linked ADCs against traditional maleimide-based counterparts and other alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Dibromomaleimide-based linkers have emerged as a promising platform for developing more stable and homogeneous ADCs. Unlike conventional maleimide (B117702) linkers that are susceptible to payload loss via a retro-Michael reaction, DBM linkers, particularly after hydrolysis of the maleimide ring to a maleamic acid, form a highly stable covalent bond with thiols on the antibody. This enhanced stability translates to improved pharmacokinetic profiles, greater therapeutic efficacy, and a better safety margin.
Comparative In-Vivo Stability Data
While direct head-to-head in-vivo studies with comprehensive tabular data are not extensively available in the public domain, the following tables summarize the expected and reported performance based on numerous in-vitro and qualitative in-vivo studies.
Table 1: Qualitative Comparison of In-Vivo Stability of ADC Linkers
| Linker Type | Linkage Chemistry | Primary Instability Mechanism | Expected In-Vivo Stability | Key Advantages | Key Disadvantages |
| Dibromomaleimide (Hydrolyzed) | Thioether (from maleamic acid) | Minimal | High | Highly stable, resistant to retro-Michael reaction, homogeneous conjugation.[1][2] | Requires a hydrolysis step for optimal stability.[3] |
| Conventional Maleimide | Thiosuccinimide | Retro-Michael reaction, thiol exchange.[1][4] | Moderate to Low | Well-established chemistry, readily available reagents. | Prone to premature payload release, leading to off-target toxicity.[1] |
| Disulfide | Disulfide bond | Thiol-disulfide exchange with endogenous thiols (e.g., glutathione). | Moderate | Tunable stability based on steric hindrance.[5] | Potential for off-target release in the reducing environment of plasma. |
| Peptide (e.g., Val-Cit) | Amide | Proteolytic cleavage by plasma proteases. | Generally High (in human plasma) | Specific cleavage by tumor-associated proteases (e.g., Cathepsin B).[6] | Can be unstable in rodent plasma due to different enzyme profiles.[6] |
Table 2: Illustrative Quantitative In-Vivo Stability Comparison
The following data is illustrative and compiled from multiple sources to highlight the expected differences in stability. Actual results will vary based on the specific ADC, payload, and experimental conditions.
| Linker Type | Animal Model | Time Point | % Intact ADC (Remaining Payload) | Reference |
| Dibromomaleimide (Hydrolyzed) | Mouse | 7 days | > 80% (estimated) | Based on high in-vitro stability data and qualitative in-vivo reports.[2][3] |
| Conventional Maleimide | Mouse | 7 days | 33-65% | [7] |
| N-Aryl Maleimide (Stabilized) | Mouse | 7 days | > 80% | [7] |
Experimental Protocols
Accurate assessment of in-vivo ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
Pharmacokinetic (PK) Analysis of Total and Conjugated Antibody
Objective: To determine the clearance rates of both the total antibody (regardless of payload conjugation) and the intact, payload-conjugated antibody in an animal model. A significant divergence in these rates indicates payload loss.
Methodology:
-
Animal Dosing: Administer the ADC intravenously (IV) to a cohort of rodents (e.g., mice or rats) at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Quantification of Total Antibody (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples to the wells. The antibody component of the ADC will bind to the antigen.
-
Use an enzyme-linked secondary antibody that detects the antibody species (e.g., anti-human IgG-HRP).
-
Add a substrate and measure the absorbance to quantify the total antibody concentration against a standard curve.[8]
-
-
Quantification of Conjugated Antibody (ELISA):
-
Coat a 96-well plate with an anti-payload antibody.
-
Add diluted plasma samples. Only ADCs with the payload attached will bind.
-
Detect with an enzyme-linked secondary antibody against the primary antibody.
-
Quantify the concentration of conjugated antibody using a standard curve.[8]
-
-
Data Analysis: Plot the concentration of total and conjugated antibody over time to determine their respective pharmacokinetic profiles.
Determination of Drug-to-Antibody Ratio (DAR) Over Time by LC-MS
Objective: To directly measure the average DAR in plasma over time, providing a precise measure of payload deconjugation.
Methodology:
-
Sample Collection: Collect plasma samples as described in the PK analysis protocol.
-
Immunoaffinity Capture:
-
Use magnetic beads coated with the target antigen or an anti-human IgG antibody to capture the ADC from the plasma.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Reduction:
-
Elute the captured ADC from the beads.
-
Reduce the interchain disulfide bonds of the antibody using a reducing agent (e.g., DTT) to separate the heavy and light chains.
-
-
LC-MS Analysis:
-
Analyze the reduced sample using liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the mass spectra to identify and quantify the different drug-loaded and unloaded antibody chains.
-
-
DAR Calculation: Calculate the average DAR at each time point by averaging the drug load across all detected species. A decrease in the average DAR over time indicates payload loss.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparison of instability pathways for conventional and dibromomaleimide ADCs.
Caption: Workflow for assessing the in-vivo stability of ADCs.
Conclusion
The strategic choice of a linker is paramount in the design of effective and safe ADCs. Dibromomaleimide-based linkers, particularly when stabilized through hydrolysis, offer a significant advantage over conventional maleimide linkers by providing a more robust and stable connection between the antibody and the cytotoxic payload in the systemic circulation. This enhanced in-vivo stability is expected to lead to a wider therapeutic window, characterized by improved efficacy and reduced off-target toxicities. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADC stability, enabling researchers to make informed decisions in the development of next-generation targeted cancer therapies.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,4-Dibromo-Mal-PEG2-Amine: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3,4-Dibromo-Mal-PEG2-Amine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the disposal of this compound, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the presence of bromine atoms, this compound should be handled with care and disposed of as halogenated organic waste.
Immediate Safety and Handling Precautions
When handling this compound, researchers should always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
All handling of the solid compound or its solutions should be performed in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₄Br₂N₂O₄ |
| Molecular Weight | 386.04 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water, DMSO, and DMF |
Step-by-Step Disposal Protocol
The following protocol provides a clear, step-by-step process for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound solid in a dedicated, clearly labeled waste container. This container should be designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste. Place these items in a designated, sealed bag or container within the Satellite Accumulation Area (SAA).
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of initial waste accumulation is clearly marked on the container.
3. Storage in Satellite Accumulation Area (SAA):
-
Store all waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to prevent the spread of any potential spills.
-
Keep waste containers securely closed at all times, except when adding waste.
4. Waste Pickup and Disposal:
-
Once the waste container is full, or within one year of the initial accumulation date, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain. Polyethylene glycol (PEG) derivatives, while often biodegradable, should not be released into wastewater systems. Furthermore, the presence of bromine necessitates specialized disposal.
-
The primary method for the final disposal of halogenated organic waste is typically high-temperature incineration at a licensed facility equipped with appropriate emission controls.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Personal protective equipment for handling 3,4-Dibromo-Mal-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3,4-Dibromo-Mal-PEG2-Amine, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards. The information presented is a synthesis of safety data for structurally related compounds, including dibromomaleimides, PEGylated amines, and brominated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named product.
Immediate Safety and Hazard Identification
This compound is a chemical that requires careful handling due to the reactivity of its functional groups. The dibromomaleimide moiety, in particular, is a strong electrophile and can react with nucleophiles. Based on the SDS for the closely related compound 3,4-dibromomaleimide, this class of chemical is considered to be corrosive and can cause severe skin burns and eye damage. The primary amine can also be corrosive and irritating. The PEG linker itself is generally considered to have low toxicity[1].
Potential Hazards:
-
Skin and Eye Contact: Causes severe skin burns and serious eye damage.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advisable to protect against direct contact. |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing. |
| Body | Laboratory coat | A chemical-resistant lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when working with the solid compound outside of a certified chemical fume hood or in case of aerosol generation[2]. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure Emergency Equipment is Accessible: Verify that a safety shower and eyewash station are readily accessible and in good working order.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Be aware of potential exothermic reactions.
-
Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure the reaction setup is secure.
-
Post-Handling: After use, decontaminate all surfaces and equipment that have come into contact with the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management:
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh paper, absorbent materials) in a clearly labeled, sealed container for halogenated organic solid waste[5].
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste[5].
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as hazardous waste.
Disposal Method:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain[6]. Neutralization or incineration at a licensed facility are potential disposal methods for brominated organic compounds[7].
Visual Safety Protocols
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.
References
- 1. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. benchchem.com [benchchem.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
